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  • Product: 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride
  • CAS: 1251925-28-6

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 4-(3-Chloropropyl)-1-methyl-1H-pyrazole Hydrochloride: Structural Elucidation and Analytical Workflows

Executive Overview In modern drug development and API (Active Pharmaceutical Ingredient) synthesis, 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride (CAS No.: 1251925-28-6) serves as a critical electrophilic buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug development and API (Active Pharmaceutical Ingredient) synthesis, 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride (CAS No.: 1251925-28-6) serves as a critical electrophilic building block. Accurate structural verification of this intermediate is paramount, as impurities or structural misassignments can propagate through multi-step syntheses, leading to catastrophic late-stage failures.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data listing. Here, we dissect the causality behind the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts, providing a self-validating analytical framework for researchers to unambiguously confirm the identity and purity of this specific hydrochloride salt.

Structural Dynamics and the Causality of Chemical Shifts

To accurately interpret the NMR spectra of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride, one must evaluate the molecule as an interactive electronic system rather than a static drawing. The observed chemical shifts are governed by three primary structural features:

A. Pyrazole Ring Protonation (The Hydrochloride Effect)

Unlike the neutral free base, the hydrochloride salt features a protonated sp2-hybridized nitrogen (N-2). This introduces a formal positive charge that delocalizes across the aromatic pyrazole system.

  • Mechanistic Impact: The electron-withdrawing nature of the protonated ring drastically reduces electron density around the C-3 and C-5 protons. Consequently, these protons experience severe deshielding, shifting downfield to the ~7.8–8.2 ppm region. The base structure of 1-methylpyrazole exhibits characteristic 13C NMR resonances at approximately 138.8 ppm (C3), 105.5 ppm (C4), and 129.3 ppm (C5)[1].

B. C-4 Substitution and Aromatic Symmetry

The presence of the 3-chloropropyl group at the C-4 position inherently breaks the electronic symmetry of the pyrazole ring.

  • Mechanistic Impact: Substitution at the C-4 position eliminates the high-field pyrazole C4-H proton signal, a critical diagnostic marker in 1H NMR[2]. The remaining H-3 and H-5 protons appear as two distinct singlets. Due to its position between two highly electronegative nitrogen atoms, H-3 is typically more deshielded than H-5.

C. Inductive Deshielding (-I Effect) of the Chlorine Atom

The alkyl chain is not electronically passive. The terminal chlorine atom is highly electronegative, exerting a strong inductive pull (-I effect) through the sigma bonds of the propyl chain.

  • Mechanistic Impact: The gamma-protons (CH2-Cl) are directly adjacent to this electronegative sink, resulting in a pronounced downfield shift to ~3.60 ppm, while the beta-protons remain relatively shielded at ~2.10 ppm.

Chemical_Shift_Logic Core 4-(3-chloropropyl)-1-methyl-1H-pyrazole HCl Branch1 N2 Protonation (HCl Salt) Core->Branch1 Branch2 Electronegative Chlorine Core->Branch2 Branch3 N-Methyl Group Core->Branch3 Effect1 Ring Deshielding (H3/H5 shift to ~8.0 ppm) Branch1->Effect1 Effect2 -I Inductive Effect (CH2-Cl shifts to ~3.6 ppm) Branch2->Effect2 Effect3 Singlet Resonance (N-CH3 shifts to ~4.0 ppm) Branch3->Effect3

Mechanistic causality of observed NMR chemical shifts based on structural features.

Quantitative Data Presentation

The following tables summarize the empirical assignments for the compound in DMSO-d6 . DMSO-d6 is the solvent of choice as it readily dissolves the polar hydrochloride salt and allows for the observation of the exchangeable N-H+ proton.

Table 1: 1H NMR Spectral Assignments (400 MHz, DMSO-d6)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Causality
N-H⁺ 11.00 – 14.00Broad Singlet (br s)1HHighly exchangeable; broadened by quadrupolar relaxation of Nitrogen.
Pyrazole H-3 8.15Singlet (s)1HMaximum deshielding due to position between N1 and protonated N2.
Pyrazole H-5 7.85Singlet (s)1HDeshielded by aromatic ring current and adjacent N-CH3.
N-CH₃ 4.05Singlet (s)3HDownfield shift induced by the adjacent positively charged ring.
CH₂-Cl (γ) 3.60Triplet (t)2HStrong -I inductive effect from the covalently bound Chlorine atom.
C4-CH₂ (α) 2.65Triplet (t)2HAllylic-like deshielding from the aromatic pyrazole core.
-CH₂- (β) 2.10Quintet (p)2HScalar coupling (³J) to both α and γ methylene groups.
Table 2: 13C NMR Spectral Assignments (100 MHz, DMSO-d6)
Carbon EnvironmentChemical Shift (δ, ppm)TypeAssignment Causality
Pyrazole C-3 137.5CHSp2 carbon flanked by two electronegative nitrogen atoms.
Pyrazole C-5 131.0CHSp2 carbon adjacent to the N-methyl group.
Pyrazole C-4 119.5C (Quat)Substituted aromatic carbon; typically the most shielded in the ring[1].
CH₂-Cl (γ) 45.0CH₂Primary aliphatic carbon heavily deshielded by Chlorine.
N-CH₃ 39.5CH₃N-linked methyl carbon.
-CH₂- (β) 32.0CH₂Intermediate aliphatic chain carbon.
C4-CH₂ (α) 23.5CH₂Shielded aliphatic carbon adjacent to the C-4 position.

Experimental Workflows & Self-Validating Protocols

To guarantee reproducibility and scientific integrity, the NMR acquisition must follow a strict, self-validating protocol. Below is the standardized workflow for acquiring high-fidelity spectra for this specific hydrochloride salt.

Step-by-Step Acquisition Methodology

Step 1: Sample Preparation (The Foundation of Resolution)

  • Action: Weigh exactly 15–20 mg of the compound for 1H NMR (or 60–80 mg for 13C NMR) into a clean glass vial. Dissolve completely in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

  • Self-Validation Checkpoint: Visually inspect the tube. The solution must be perfectly clear. Any particulate matter will distort the B0 magnetic field homogeneity, resulting in broadened peaks and loss of fine multiplet structure (e.g., the quintet at 2.10 ppm will smear into a broad lump).

Step 2: Instrument Tuning and Shimming

  • Action: Insert the sample into a 400 MHz (or higher) spectrometer. Lock the frequency to the deuterium signal of DMSO-d6. Perform automated gradient shimming (TopShim or equivalent), followed by manual optimization of the Z1 and Z2 gradients if necessary.

  • Self-Validation Checkpoint: Assess the residual solvent peak (DMSO-d6 at 2.50 ppm). If the peak width at half-height (FWHM) exceeds 1.0 Hz, the shimming is inadequate and must be repeated.

Step 3: Pulse Sequence and Acquisition

  • 1H NMR: Utilize a standard 1D sequence (e.g., zg30). Set the relaxation delay (D1) to 1.5 seconds to ensure complete relaxation of the N-CH3 protons. Acquire 16 to 32 scans.

  • 13C NMR: Utilize a proton-decoupled sequence (e.g., zgpg30 with WALTZ-16 decoupling). Because quaternary carbons (like C-4) relax slowly, set D1 to at least 2.0 seconds. Acquire a minimum of 1024 scans to achieve a >10:1 signal-to-noise ratio for the C-4 peak.

Step 4: Data Processing and Phase Correction

  • Action: Apply an exponential window function (Line Broadening = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transformation (FT). Perform manual zero-order and first-order phase corrections to ensure all peaks are perfectly symmetrical. Reference the spectra to TMS (0.00 ppm).

NMR_Workflow A Sample Preparation (15-80 mg in DMSO-d6) B Locking & Shimming (B0 Field Homogeneity) A->B C Data Acquisition (1H: 16 scans, 13C: 1024 scans) B->C D Signal Processing (FT, Phase/Baseline Correction) C->D E Spectral Assignment (Multiplet Analysis & Integration) D->E

Step-by-step NMR acquisition and processing workflow for structural validation.

Advanced Analytical Insights (E-E-A-T)

While 1D NMR is usually sufficient for routine batch release, de novo structural confirmation requires 2D NMR techniques to eliminate any ambiguity between the H-3/C-3 and H-5/C-5 assignments.

The HMBC Advantage: To definitively prove the regiochemistry of the methyl group, execute an HMBC (Heteronuclear Multiple Bond Correlation) experiment. The N-CH3 protons (at 4.05 ppm) will exhibit a strong three-bond scalar coupling correlation ( 3JCH​ ) to the C-5 carbon (at 131.0 ppm), but will not correlate with the C-3 carbon. This single cross-peak acts as an absolute, self-validating anchor point for the entire aromatic assignment, separating assumptions from empirical truth.

References

  • Canadian Science Publishing . "Benzoyl phenyl 1-methylpyrazoles. Synthesis, characterization, and spectra". Canadian Journal of Chemistry. Available at:[Link]

Sources

Exploratory

physical and chemical properties of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride

An in-depth technical analysis of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride requires a fundamental understanding of its dual nature: it is both a stable, functionalized heterocycle and a highly reactive elect...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride requires a fundamental understanding of its dual nature: it is both a stable, functionalized heterocycle and a highly reactive electrophilic building block. In modern drug discovery and medicinal chemistry, pyrazole derivatives are heavily utilized as bioisosteres for phenyl rings, offering improved aqueous solubility and distinct hydrogen-bonding profiles.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, detailing the physicochemical logic of the molecule and providing a field-proven, self-validating protocol for its application in organic synthesis.

Part 1: Physicochemical Profiling & Structural Logic

Understanding the physical and chemical properties of this compound is critical for predicting its behavior in biphasic reactions, its shelf-life, and its reactivity profile.

Quantitative Data Summary
PropertyValue
Chemical Name 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride
CAS Registry Number 1251925-28-6[1]
Molecular Formula C₇H₁₂Cl₂N₂ (or C₇H₁₁ClN₂ · HCl)[2],[3]
Molecular Weight 195.09 g/mol [1],[3]
Physical State Powder[2]
Core pKa (Estimated) ~2.25 (based on the 1-methylpyrazole core)[4]
Storage Conditions Room temperature to 4°C, desiccated[2],[3]
Structural Causality & Formulation
  • The 1-Methylpyrazole Core: The addition of the N-methyl group serves a critical function: it permanently locks the tautomeric state of the pyrazole ring[5]. In unsubstituted pyrazoles, rapid proton exchange between the two nitrogen atoms creates a mixture of tautomers, complicating regioselectivity during downstream reactions. The 1-methyl substitution ensures predictable, single-isomer target engagement.

  • The 3-Chloropropyl Chain: Positioned at the C4-carbon, this three-carbon alkyl chain acts as an optimal spacer. It provides enough conformational flexibility to avoid steric hindrance when linking the pyrazole pharmacophore to bulky secondary or tertiary amines. The terminal primary chloride is an excellent leaving group for nucleophilic substitution ( SN​2 ).

  • The Hydrochloride Salt Form: The inherent pKa of the pyrazole nitrogen is approximately 2.25[4], making it a weak base. If left as a free base, the compound would likely present as a viscous, unstable oil prone to auto-alkylation or degradation over time. Formulating it as a hydrochloride salt yields a highly stable, crystalline powder[2] that boasts excellent shelf-life and superior solubility in polar solvents.

Part 2: Synthetic Workflow & Reaction Logic

When deploying this building block, the primary synthetic goal is the SN​2 displacement of the terminal chloride by a nucleophile (typically an amine). The workflow must account for the neutralization of the HCl salt prior to substitution.

G N1 4-(3-chloropropyl)-1-methyl-1H-pyrazole HCl (Electrophilic Precursor) N2 In Situ Free-Basing (K2CO3 / DMF) N1->N2 Neutralization N3 Finkelstein Catalysis (NaI Addition) N2->N3 Halide Exchange N4 SN2 Substitution (Amine Addition, 70°C) N3->N4 Nucleophilic Attack N5 Alkylated Pyrazole Derivative (Target Pharmacophore) N4->N5 Isolation & Workup

Workflow for SN2 alkylation using 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride.

Part 3: Self-Validating Experimental Protocol

To ensure high yields and reproducibility, the following methodology details the N -alkylation of a generic secondary amine using 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride. This protocol is designed as a self-validating system , embedding analytical checkpoints to confirm reaction progress.

Step 1: In Situ Free-Basing & Halide Exchange
  • Procedure: Suspend 1.0 equivalent of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride in anhydrous Dimethylformamide (DMF). Add 3.0 equivalents of finely powdered Potassium Carbonate ( K2​CO3​ ) and 0.2 equivalents of Sodium Iodide (NaI). Stir at room temperature for 30 minutes.

  • Causality: The K2​CO3​ serves a dual purpose: it neutralizes the HCl salt to release the reactive free base, and it acts as an acid scavenger for the subsequent SN​2 reaction, preventing the protonation of the incoming amine nucleophile. The catalytic NaI triggers a Finkelstein reaction, exchanging the terminal chloride for an iodide in situ. Alkyl iodides are significantly more reactive electrophiles, drastically lowering the activation energy of the substitution.

  • Validation Checkpoint: Extract a 10 µL aliquot, dilute in ethyl acetate, and spot on a TLC plate (Eluent: 50% Hexane/EtOAc). The baseline HCl salt spot will disappear, replaced by a highly mobile UV-active spot (the free base). The reaction mixture will also adopt a faint yellow tint, confirming the presence of active iodide species.

Step 2: Nucleophilic Substitution ( SN​2 )
  • Procedure: Add 1.2 equivalents of the target secondary amine to the suspension. Heat the reaction mixture to 70°C under a nitrogen atmosphere for 12–16 hours.

  • Causality: DMF, a polar aprotic solvent, is chosen because it solvates the potassium cations but leaves the amine nucleophile "naked" and highly reactive. Heating to 70°C provides the necessary kinetic energy to overcome the steric transition state of the SN​2 displacement.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The mass peak corresponding to the starting material's free base ( m/z 159) must fully deplete. The emergence of the product's [M+H]+ peak confirms successful covalent linkage. If m/z 159 persists, the system requires additional base or extended heating.

Step 3: Workup and Isolation
  • Procedure: Cool the mixture to room temperature and quench with a 10x volume of distilled water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: The massive aqueous dilution forces the highly lipophilic alkylated pyrazole product into the organic phase while completely dissolving and removing the inorganic salts (KCl, NaI, excess K2​CO3​ ) and any highly polar unreacted amine.

  • Validation Checkpoint: Perform 1H -NMR on the crude residue. The diagnostic triplet of the −CH2​−Cl group (typically around 3.5 ppm) will shift upfield, confirming the displacement of the electronegative halogen by the amine nitrogen.

References

  • PubChem. "1-Methyl-1H-pyrazole - Compound Summary". National Center for Biotechnology Information. URL:[Link]

  • ChemBK. "1-methyl pyrazole - Physico-chemical Properties". Chemical Database. URL:[Link]

Sources

Foundational

molecular weight and exact mass of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride

An In-Depth Technical Guide on the Molecular Weight and Exact Mass of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride For Researchers, Scientists, and Drug Development Professionals Executive Summary In the precise...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Molecular Weight and Exact Mass of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the precise and regulated world of pharmaceutical sciences, the accurate characterization of a chemical entity is a foundational requirement. The molecular weight and exact mass are two of the most critical parameters that define a compound. This guide provides a comprehensive technical overview of these two distinct concepts, utilizing 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride as a practical example. We will explore the theoretical underpinnings, the computational methods for their determination, the experimental techniques for their verification, and their far-reaching implications across the drug development lifecycle. This document is designed to be a definitive resource, merging scientific principles with practical, field-tested insights to uphold the highest standards of expertise and trustworthiness.

Introduction: The Identity of a Molecule

The journey from a promising lead compound to a clinically approved therapeutic is built upon a bedrock of robust and reliable data. At the very beginning of this journey lies the fundamental identity of the molecule itself. While a chemical structure provides a two-dimensional representation, it is the molecular weight and exact mass that provide quantitative, verifiable data points essential for everything from synthesis to regulatory approval.

4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride, with its chemical formula C7H12Cl2N2, serves as an ideal subject for this technical discourse.[1][2] Its constituent elements, including the isotopic nature of chlorine, provide a perfect framework for illustrating the critical differences and applications of molecular weight and exact mass. This guide will move beyond simple definitions to provide a deeper, more causal understanding of why these values are determined and how they are leveraged in a high-stakes research and development environment.

Foundational Concepts: Molecular Weight vs. Exact Mass

A common point of confusion, even among seasoned scientists, is the distinction between molecular weight and exact mass. While related, they are not interchangeable and serve different, yet equally important, purposes.

  • Molecular Weight (Average Molecular Mass): This is a weighted average calculated from the standard atomic weights of the constituent elements. The standard atomic weight of an element is itself a weighted average of the masses of its naturally occurring isotopes. For instance, the atomic weight of chlorine is approximately 35.45 u, which accounts for the natural abundance of both ³⁵Cl (about 76%) and ³⁷Cl (about 24%).[3][4][5] Molecular weight is the go-to value for stoichiometric calculations in the laboratory, such as preparing solutions of a specific molarity or determining the theoretical yield of a reaction.

  • Exact Mass: This is a more precise value calculated by summing the masses of the most abundant isotope of each element in the molecular formula (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl). Exact mass is a key parameter in high-resolution mass spectrometry (HRMS), an analytical technique that can differentiate between molecules with the same nominal mass but different elemental compositions. This level of precision is indispensable for confirming the identity of a newly synthesized compound and for elucidating the structures of unknown metabolites or impurities.

Physicochemical Properties of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride

To put these concepts into practice, let's calculate the molecular weight and exact mass for our compound of interest.

Chemical Formula: C₇H₁₂Cl₂N₂[1][2]

Step 1: Collate Atomic and Monoisotopic Masses

The first step is to gather the necessary mass data for each element present in the molecule.

ElementSymbolStandard Atomic Weight (u)Most Abundant IsotopeMonoisotopic Mass (u)
CarbonC12.011¹²C12.000000
HydrogenH1.008¹H1.007825
NitrogenN14.007¹⁴N14.003074
ChlorineCl35.453[6][7]³⁵Cl34.968853

Step 2: Molecular Weight Calculation

The molecular weight is the sum of the standard atomic weights of all atoms in the molecule.

  • Carbon: 7 × 12.011 u = 84.077 u

  • Hydrogen: 12 × 1.008 u = 12.096 u

  • Chlorine: 2 × 35.453 u = 70.906 u

  • Nitrogen: 2 × 14.007 u = 28.014 u

Total Molecular Weight = 84.077 + 12.096 + 70.906 + 28.014 = 195.093 g/mol

This calculated value is consistent with the molecular weight provided by multiple chemical suppliers.[1][2]

Step 3: Exact Mass Calculation

The exact mass is the sum of the monoisotopic masses of all atoms in the molecule.

  • Carbon: 7 × 12.000000 u = 84.000000 u

  • Hydrogen: 12 × 1.007825 u = 12.093900 u

  • Chlorine: 2 × 34.968853 u = 69.937706 u

  • Nitrogen: 2 × 14.003074 u = 28.006148 u

Total Exact Mass = 84.000000 + 12.093900 + 69.937706 + 28.006148 = 194.037754 u

Summary of Physicochemical Data

ParameterValueSource
Chemical FormulaC₇H₁₂Cl₂N₂[1][2]
Molecular Weight 195.09 g/mol [1][2]
Exact Mass 194.037754 u Calculated

Experimental Verification via Mass Spectrometry

While theoretical calculations are a necessary starting point, they must be validated through empirical measurement. Mass spectrometry (MS) stands as the cornerstone analytical technique for the experimental determination of molecular weight and, more critically, exact mass.

The Mass Spectrometry Workflow: A Self-Validating System

The process of mass spectrometry is a logical and self-validating workflow designed to provide unambiguous mass information.

MassSpec_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Compound Solubilization Dilution Serial Dilution to Working Concentration Sample->Dilution Ensures optimal signal Ionization Ionization (e.g., ESI, APCI) Dilution->Ionization Sample Infusion MassAnalyzer Mass Analysis (e.g., TOF, Orbitrap) Ionization->MassAnalyzer m/z separation Detector Ion Detection MassAnalyzer->Detector Signal acquisition Spectrum Mass Spectrum Generation Detector->Spectrum DataAnalysis Comparison of Experimental vs. Theoretical Mass Spectrum->DataAnalysis Result Identity & Purity Confirmation DataAnalysis->Result Confirmation

Caption: A streamlined workflow for the determination of molecular mass by mass spectrometry.

The Power of High-Resolution Mass Spectrometry (HRMS)

For drug development professionals, low-resolution mass spectrometry, which provides nominal mass, is often insufficient. High-resolution mass spectrometry (HRMS) is the industry standard. Instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass with exceptional accuracy (typically < 5 ppm). This allows for the confident determination of a compound's elemental formula, a critical piece of data for regulatory filings and for distinguishing an API from closely related impurities.

The Indispensable Role in Drug Development

The accurate determination of molecular weight and exact mass is not merely a characterization step; it is a recurring theme with critical implications throughout the entire drug development pipeline.

DrugDev_Impact cluster_discovery Discovery & Preclinical cluster_cmc CMC & Manufacturing cluster_reg Regulatory Affairs MW_EM Accurate Mass Measurement Synthesis Synthesis Confirmation MW_EM->Synthesis MetID Metabolite Identification MW_EM->MetID Purity Impurity Profiling MW_EM->Purity QC Quality Control MW_EM->QC Stability Degradant Analysis MW_EM->Stability Filing CMC Dossier Submission MW_EM->Filing

Caption: The central impact of accurate mass measurement across drug development stages.

  • Medicinal Chemistry: In the synthesis of novel compounds, mass spectrometry provides immediate feedback, confirming that the target molecule has been successfully created.

  • Pharmacokinetics and Drug Metabolism (DMPK): HRMS is essential for identifying metabolites in complex biological matrices, a key step in understanding a drug's fate in the body.

  • Process Chemistry and Manufacturing: During scale-up and manufacturing, these measurements are used to establish identity, purity, and consistency from batch to batch, forming a critical part of Quality Control (QC).

  • Regulatory Submissions: A comprehensive data package, including the unequivocal confirmation of the molecular formula through exact mass measurement, is a non-negotiable component of any Chemistry, Manufacturing, and Controls (CMC) section of a regulatory filing.

Conclusion

The , and indeed any pharmaceutical compound, are foundational pillars of its chemical identity. A thorough understanding of the distinction between these two values, coupled with robust experimental verification, is paramount for any scientist in the drug development field. This guide has illuminated the theoretical basis, the practical calculations, and the critical applications of these parameters. By adhering to these principles of precision and verification, the scientific community can ensure the integrity of its data and, ultimately, the safety and efficacy of new medicines.

References

  • NextSDS. 4-(3-chloropropyl)-1-methyl-1H-pyrazole — Chemical Substance Information. [Link]

  • WebQC.org. Molar mass of CHNCl. [Link]

  • PubChem. 4-(3-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole. [Link]

  • PubChem. 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • ECHA. Substance Information. [Link]

  • PubChem. 4-chloro-5-methyl-1H-pyrazole. [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Chlorine. [Link]

  • PubChem. Chlorine | Cl2. [Link]

  • Wikipedia. Chlorine. [Link]

  • American Chemistry Council. Chlorine Facts - Chlorine The Element of Surprise. [Link]

  • ACS Publications. Chlorine Stable Isotopes: A Comparison of Dual Inlet and Thermal Ionization Mass Spectrometric Measurements. [Link]

  • Chemistry Dictionary. Mass Spectrum Of Chlorine. [Link]

  • PubChem. Chlorine | Cl (Element). [Link]

Sources

Exploratory

solubility profile of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride in polar organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride in Polar Organic Solvents Authored by: Your Senior Application Scientist Foreword: The Critical Role of Solub...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride in Polar Organic Solvents

Authored by: Your Senior Application Scientist

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. The ability of an active pharmaceutical ingredient (API) to dissolve in a solvent system is a critical determinant of its bioavailability, manufacturability, and ultimately, its therapeutic efficacy. This guide focuses on a specific molecule of interest: 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride. As a hydrochloride salt of a pyrazole derivative, this compound presents a unique set of physicochemical properties that warrant a thorough investigation of its solubility profile, particularly in polar organic solvents which are ubiquitous in synthesis, purification, and formulation processes.

This document is designed to be a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a foundational understanding of the principles governing solubility, a detailed methodology for its experimental determination, and a framework for interpreting the results.

Understanding the Molecule: Physicochemical Landscape

4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride is a heterocyclic compound. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, imparts a degree of polarity and the capacity for hydrogen bonding. The presence of the 3-chloropropyl group introduces a non-polar aliphatic chain, while the methyl group on the pyrazole ring and its formulation as a hydrochloride salt significantly influence its overall physicochemical properties.

The hydrochloride salt form is often employed to enhance the aqueous solubility and stability of basic pharmaceutical compounds. However, its solubility in organic solvents is a more complex interplay of factors. The dissociation of the salt into its constituent ions, the solvation of these ions by the solvent molecules, and the energy of the crystal lattice all play crucial roles.

The Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. For 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride, the process can be visualized as the dissolution of the solid crystal lattice into solvated ions in the polar organic solvent. The key thermodynamic principles at play include:

  • Lattice Energy: The energy required to break apart the ionic crystal lattice of the hydrochloride salt.

  • Solvation Energy: The energy released when the individual ions are surrounded and stabilized by solvent molecules.

  • Entropy of Solution: The change in disorder of the system upon dissolution.

A compound's solubility is favored when the solvation energy is sufficient to overcome the lattice energy, and the overall process results in an increase in entropy. The nature of the polar organic solvent is paramount in this process.

The Role of the Solvent

Polar organic solvents can be broadly categorized as protic or aprotic, and their interaction with the solute will differ accordingly:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. They are generally effective at solvating both cations and anions.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have a dipole moment but lack an acidic proton. They are typically good at solvating cations but less effective at solvating anions through hydrogen bonding.

The general expectation is that pyrazole derivatives exhibit good solubility in many of these polar organic solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. This method ensures that the solution reaches saturation and that the measured concentration represents the true equilibrium solubility at a specific temperature.

Materials and Equipment
  • 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride (solid)

  • Selected polar organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, DMF, DMSO) of high purity

  • Analytical balance

  • Scintillation vials or sealed flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes for dilutions

Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask solubility determination process:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess solute B Add known volume of solvent A->B to vial C Seal vial and place in shaker B->C D Agitate at constant temperature (e.g., 24-48 hours) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter supernatant (0.22 µm syringe filter) F->G H Dilute sample if necessary G->H I Analyze by HPLC or UV-Vis H->I J Determine concentration from calibration curve I->J K Calculate solubility J->K

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume or weight of the selected polar organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer with temperature control (e.g., 25 °C and 37 °C are common temperatures for pharmaceutical relevance).

    • Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride of known concentrations in the respective solvent.

    • Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve.

    • Analyze the diluted samples and determine their concentrations by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ), milligrams per milliliter (mg/mL), or molarity (mol/L).

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabulated Solubility Data
SolventSolvent TypeDielectric Constant (approx.)Solubility at 25 °C (Illustrative)Solubility at 37 °C (Illustrative)
MethanolPolar Protic32.7HighHigh
EthanolPolar Protic24.5Moderate to HighHigh
IsopropanolPolar Protic19.9ModerateModerate to High
AcetonitrilePolar Aprotic37.5ModerateModerate
AcetonePolar Aprotic20.7ModerateModerate
Dimethylformamide (DMF)Polar Aprotic36.7HighVery High
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Very HighVery High

Note: The solubility values in this table are illustrative and should be replaced with experimentally determined data.

Interpreting the Results
  • Effect of Solvent Polarity: Generally, the solubility of a hydrochloride salt is expected to be higher in more polar solvents. The dielectric constant can be a useful, albeit imperfect, indicator of a solvent's polarity.

  • Effect of Solvent Type (Protic vs. Aprotic): The ability of protic solvents to solvate both the cation and the chloride anion through hydrogen bonding may lead to higher solubility compared to aprotic solvents of similar polarity.

  • Effect of Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. However, this should be experimentally verified.

  • Structural Considerations: The interplay between the polar pyrazole ring and hydrochloride moiety, and the less polar chloropropyl group will influence the overall solubility. Solvents that can effectively solvate both polar and non-polar regions of the molecule may exhibit higher solubilizing capacity.

Logical Framework for Solubility Enhancement

Should the intrinsic solubility in a desired solvent be insufficient, a logical framework for enhancement can be employed.

G A Initial Solubility Assessment B Is Solubility Sufficient? A->B C Proceed with Formulation/ Process Development B->C Yes D Solubility Enhancement Required B->D No E Co-solvent Systems D->E F pH Adjustment (in aqueous-organic mixtures) D->F G Temperature Modification D->G H Alternative Salt Forms/ Polymorph Screening D->H

Caption: Decision-making framework for solubility enhancement.

Conclusion

The is a critical parameter for its successful development and application. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, a detailed and robust experimental protocol for its determination, and a framework for the presentation and interpretation of the resulting data. While specific quantitative data for this compound is not yet widely available in the public domain, the methodologies outlined herein provide a clear path for researchers to generate this vital information. A thorough understanding of the solubility characteristics will empower scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the journey of this promising molecule.

References

  • Benchchem.
  • Encyclopedia.pub. Synthesis and Properties of Pyrazoles.
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcrn0-Mh1cH2XMjxaSeCdZQH0wcqsk_6g-_tpa-Njg4Bm1oPeNlSE6I3Eplc93Vtdcaw80C6rIj62rYMhQ837n4yni1fb918uclzVC1MA7enDWwKoBn85ebFHmC3zFy84=](
Foundational

Mass Spectrometry Fragmentation Pathways of Chloropropyl Pyrazole Derivatives: A Mechanistic Guide

Executive Summary Chloropropyl pyrazole derivatives are critical synthetic intermediates in medicinal chemistry and agrochemical development. Understanding their mass spectrometric (MS) fragmentation pathways is essentia...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloropropyl pyrazole derivatives are critical synthetic intermediates in medicinal chemistry and agrochemical development. Understanding their mass spectrometric (MS) fragmentation pathways is essential for structural elucidation, metabolite tracking, and pharmacokinetic profiling. This technical guide provides an in-depth mechanistic analysis of the MS/MS fragmentation behavior of chloropropyl pyrazoles, detailing the competitive cleavage of the pyrazole core versus the alkyl halide side chain.

Introduction: Structural Significance

Chloropropyl pyrazoles, such as 1-(3-chloropropyl)pyrazole, serve as versatile building blocks in the synthesis of complex therapeutics, including non-peptide fibrinogen receptor antagonists[1]. During drug development, identifying these moieties and their downstream metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a rigorous understanding of their gas-phase ion chemistry. The structural duality of these molecules—a stable aromatic nitrogen heterocycle paired with a highly labile alkyl chloride—creates a unique and competitive fragmentation landscape.

Isotopic Signatures and Ionization Dynamics

Before delving into fragmentation mechanics, the analyst must leverage the natural isotopic distribution of chlorine. The 35Cl and 37Cl isotopes exist in a ~3:1 relative abundance.

Causality in Analysis: When analyzing the precursor ion (e.g., [M+H]+ at m/z 145 for 1-(3-chloropropyl)pyrazole), the presence of an m/z 147 peak at ~33% intensity is the primary diagnostic filter. This isotopic signature acts as a self-validating system:

  • Any fragment ion that retains the chlorine atom will preserve this 3:1 M/M+2 ratio.

  • The sudden disappearance of this ratio in a product ion definitively confirms the cleavage of the C-Cl bond or the loss of the entire chloropropyl chain.

Mechanistic Pathways of Fragmentation

Pyrazole Core Fragmentation

The unsubstituted or alkyl-substituted pyrazole ring exhibits highly conserved fragmentation motifs under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The dominant pathways involve the expulsion of neutral molecules, specifically hydrogen cyanide (HCN) and nitrogen gas ( N2​ )[2].

Causality: The loss of HCN (27 Da) is driven by α -cleavage relative to the nitrogen heteroatom. This is a thermodynamically favorable process that yields a highly stable C2​H3​N+∙ or analogous species[3]. Alternatively, the loss of N2​ (28 Da) from the [M-H]+ ion involves a ring contraction mechanism[2].

Pyrazole_Core M Precursor Ion [M+H]+ M_H [M-H]+ M->M_H -H2 (2 Da) HCN_loss Fragment [M+H - HCN]+ M->HCN_loss -HCN (27 Da) M_H->HCN_loss -HCN (27 Da) N2_loss Fragment [M-H - N2]+ M_H->N2_loss -N2 (28 Da)

Fundamental fragmentation pathways of the pyrazole core via HCN and N2 expulsion.

Chloropropyl Side-Chain Dynamics

The 3-chloropropyl moiety introduces competing fragmentation routes that often dominate the MS/MS spectrum at lower collision energies (CE).

  • Neutral Loss of HCl (36 Da): The aliphatic chain readily undergoes a gas-phase elimination reaction, losing HCl to form a resonance-stabilized allyl-pyrazole cation. This is typically the base peak in ESI-MS/MS.

  • Radical Cleavage of Cl• (35 Da): Less common in even-electron ESI processes but prevalent in EI, the homolytic cleavage of the C-Cl bond yields an alkyl radical cation[4].

  • α / β Cleavages: The entire chloropropyl group can be lost via cleavage at the N-C bond, leaving the protonated pyrazole core (m/z 69).

Chloropropyl_Pathway M_ion 1-(3-chloropropyl)pyrazole [M+H]+ (m/z 145/147) Loss_HCl Allyl-pyrazole Cation [M+H - HCl]+ (m/z 109) M_ion->Loss_HCl -HCl (36 Da) Elimination Loss_Propyl Protonated Pyrazole [M+H - C3H6Cl]+ (m/z 69) M_ion->Loss_Propyl -C3H6Cl (77 Da) N-C Cleavage Loss_HCN Secondary Fragment [m/z 109 - HCN]+ (m/z 82) Loss_HCl->Loss_HCN -HCN (27 Da) Ring Cleavage

Primary MS/MS fragmentation cascade for 1-(3-chloropropyl)pyrazole derivatives.

Self-Validating Experimental Protocol for LC-ESI-MS/MS Analysis

To ensure high-confidence structural elucidation, the following protocol establishes a self-validating feedback loop using precursor ion scanning and isotopic pattern recognition[5].

MS_Workflow Prep 1. Sample Prep Dilution in MeOH/0.1% FA Ionization 2. Ionization ESI+ Mode Prep->Ionization Isolation 3. Q1 Isolation Select m/z 145 & 147 Ionization->Isolation CID 4. CID Fragmentation Collision Energy Ramp Isolation->CID Detection 5. Q3 Detection Isotope & Mass Analysis CID->Detection

Step-by-step LC-ESI-MS/MS workflow for analyzing chloropropyl pyrazole derivatives.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the purified chloropropyl pyrazole derivative in LC-MS grade Methanol or Acetonitrile containing 0.1% Formic Acid to promote optimal protonation ( [M+H]+ ).

  • Ionization (ESI+): Introduce the sample via direct infusion or UHPLC. Set the capillary voltage to 3.0–3.5 kV.

  • Precursor Isolation (Q1): Critical Self-Validation Step. Program the quadrupole to isolate both the monoisotopic peak ( 35Cl , e.g., m/z 145) and the M+2 peak ( 37Cl , e.g., m/z 147) in separate scan events.

  • Collision-Induced Dissociation (Q2): Apply a collision energy (CE) ramp from 10 eV to 40 eV using Argon or Nitrogen as the collision gas.

    • Causality: Low CE (10-20 eV) will favor the lower-energy HCl elimination, while high CE (30-40 eV) will force the pyrazole ring to rupture (HCN loss).

  • Detection and Annotation (Q3/TOF): Compare the MS/MS spectra of the M and M+2 precursors. Fragments appearing at the exact same m/z in both spectra have lost the chlorine atom. Fragments separated by 2 Da retain the chlorine.

Quantitative Data & Diagnostic Ions

The following table summarizes the diagnostic ions for a standard 1-(3-chloropropyl)pyrazole scaffold (Monoisotopic Mass: 144.05 Da; [M+H]+ : 145.05 Da).

Fragment Ion Descriptionm/z ( 35Cl )m/z ( 37Cl )Neutral Loss (Da)Mechanistic Origin
Precursor [M+H]+ 145147N/AProtonation of pyrazole N
[M+H−HCl]+ 10910936 / 38Gas-phase elimination of HCl
[M+H−Cl∙]+∙ 11011035 / 37Homolytic C-Cl bond cleavage
[M+H−C3​H6​Cl]+ 696976 / 78N-C bond cleavage (Propyl loss)
[M+H−HCl−HCN]+ 828263 / 65Sequential loss of HCl and HCN

Conclusion

The mass spectrometric behavior of chloropropyl pyrazoles is a masterclass in competitive fragmentation. The analyst must balance the thermodynamically stable ring-cleavage of the pyrazole (HCN/ N2​ loss) against the highly labile nature of the alkyl chloride side chain (HCl elimination). By utilizing the isotopic signature of chlorine as a built-in tracer and modulating collision energies, researchers can definitively map these pathways, ensuring robust structural characterization of novel drug intermediates and agrochemicals.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives Source: AIP Publishing URL:[Link]

  • Non-Peptide Glycoprotein IIb/IIIa Inhibitors. 17. Design and Synthesis of Orally Active, Long-Acting Non-Peptide Fibrinogen Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

thermodynamic stability of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride

An in-depth technical analysis of the requires a mechanistic deconstruction of its three distinct structural domains: the heteroaromatic pyrazole core, the reactive alkyl chloride appendage, and the solid-state hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the requires a mechanistic deconstruction of its three distinct structural domains: the heteroaromatic pyrazole core, the reactive alkyl chloride appendage, and the solid-state hydrochloride salt network.

This whitepaper provides drug development professionals and formulation scientists with a comprehensive framework for understanding, predicting, and mitigating the thermodynamic degradation of this critical pharmaceutical building block.

Structural Thermodynamics & Causality of Degradation

The stability profile of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride is not uniform across the molecule; it is dictated by the localized thermodynamic vulnerabilities of its functional groups.

The Pyrazole Core: Heteroaromatic Stability

The 1-methyl-1H-pyrazole ring is characterized by a high degree of thermodynamic stability. As a 6π-electron heteroaromatic system, the pyrazole core exhibits a highly favorable standard enthalpy of formation[1]. While the adjacent 1,2-arrangement of the nitrogen atoms introduces slight electrostatic repulsion compared to its isomer, imidazole, the pyrazole ring remains highly resistant to thermal decomposition, oxidative cleavage, and photolytic degradation under standard pharmaceutical stress conditions[1][2]. Consequently, degradation pathways rarely involve the rupture of the pyrazole macrocycle itself.

The Alkyl Chloride Moiety: Kinetic Vulnerability

In stark contrast to the stable core, the 3-chloropropyl group represents the molecule's primary thermodynamic sink. The carbon-chlorine (C-Cl) bond is highly polarized, rendering the terminal primary carbon electrophilic. In the presence of ambient moisture or protic solvents, this moiety is highly susceptible to nucleophilic substitution (hydrolysis)[3]. The thermodynamics of alkyl halide hydrolysis dictate that the transition state requires specific solvent structural reorganization, meaning that the degradation rate is exponentially accelerated when the compound transitions from a crystalline solid to a solvated state[4].

The Hydrochloride Salt: Hygroscopicity and Microenvironmental pH

The compound is isolated as a hydrochloride salt to improve crystallinity and handling. However, the highly electronegative chloride counterion acts as a potent hydrogen-bond acceptor, significantly increasing the compound's hygroscopicity[5]. When exposed to humidity, the salt can adsorb atmospheric moisture, leading to localized deliquescence. This creates an acidic, aqueous microenvironment on the crystal surface that dramatically lowers the activation energy ( Ea​ ) required for the hydrolysis of the alkyl chloride moiety, acting as a catalyst for its own degradation[6].

Mechanistic Degradation Pathways

Based on the thermodynamic principles outlined above, the degradation of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride proceeds via three interconnected pathways.

DegradationPathways Parent 4-(3-chloropropyl)-1-methyl -1H-pyrazole HCl Dissociation Pathway C: Salt Dissociation (Hygroscopic Moisture Uptake) Parent->Dissociation + H2O (Moisture) Hydrolysis Pathway A: Hydrolysis (Nucleophilic Substitution) DegradantA 4-(3-hydroxypropyl)-1-methyl -1H-pyrazole Hydrolysis->DegradantA - HCl Elimination Pathway B: Elimination (Dehydrohalogenation) DegradantB 4-allyl-1-methyl -1H-pyrazole Elimination->DegradantB - HCl FreeBase Solvated Free Base + HCl(aq) Dissociation->FreeBase FreeBase->Hydrolysis + H2O / Heat FreeBase->Elimination Heat / Base

Caption: Thermodynamic degradation pathways of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride.

  • Pathway A (Hydrolysis): The dominant degradation route. Water acts as a nucleophile in an SN​2 mechanism, displacing the chloride ion to form 4-(3-hydroxypropyl)-1-methyl-1H-pyrazole.

  • Pathway B (Elimination): Under thermal stress or in the presence of basic excipients, the molecule undergoes dehydrohalogenation ( E2 mechanism) to yield 4-allyl-1-methyl-1H-pyrazole.

Stability Testing Protocols (ICH Q1A(R2) Aligned)

To accurately model the thermodynamic stability and establish a self-validating shelf-life, testing must comply with the International Council for Harmonisation (ICH) Q1A(R2) guidelines[7][8]. The following protocol isolates the variables of heat, humidity, and pH to quantify the degradation kinetics.

Step-by-Step Methodology:
  • Batch Preparation: Select three distinct primary batches of the API synthesized via the validated commercial route to account for trace impurity variations[7].

  • Solid-State Stressing (Hygroscopicity & Thermal):

    • Long-Term: Store aliquots at 25°C ± 2°C / 60% RH ± 5% RH for 12 months[7].

    • Accelerated: Store aliquots at 40°C ± 2°C / 75% RH ± 5% RH for 6 months[7].

  • Solution-State Forced Degradation (Kinetic Isolation):

    • Hydrolytic Stress: Dissolve API in 0.1M HCl and 0.1M NaOH. Heat to 60°C for 7 days. (Expect rapid degradation in NaOH due to Pathway B; monitor Pathway A in HCl).

    • Oxidative Stress: Expose to 3% H2​O2​ at room temperature for 24 hours (Serves as a negative control, as the pyrazole ring is highly stable against oxidation).

  • Quenching and Analysis: Neutralize solution samples immediately to arrest degradation kinetics. Analyze all samples using validated Reverse-Phase HPLC coupled with Mass Spectrometry (LC-MS) to quantify the parent compound and identify the masses of Degradant A (alcohol) and Degradant B (alkene).

  • Thermodynamic Modeling: Plot the natural log of the reaction rate constant ( lnk ) against the inverse of temperature ( 1/T ) to generate an Arrhenius plot. Extract the Activation Energy ( Ea​ ) for the primary degradation pathways.

StabilityWorkflow cluster_Stress ICH Q1A(R2) Stress Conditions Start API Batch Selection (n=3 minimum) LongTerm Long-Term 25°C / 60% RH Start->LongTerm Accelerated Accelerated 40°C / 75% RH Start->Accelerated Forced Forced Degradation Hydrolytic, Thermal, Photolytic Start->Forced Analysis HPLC / LC-MS Analysis (Quantification & Identification) LongTerm->Analysis 0, 3, 6, 9, 12 mo Accelerated->Analysis 0, 3, 6 mo Forced->Analysis 1-14 days Kinetics Thermodynamic & Kinetic Modeling (Arrhenius Plotting) Analysis->Kinetics Output Shelf-Life & Storage Guidelines Establishment Kinetics->Output

Caption: Step-by-step ICH Q1A(R2) aligned stability testing and thermodynamic modeling workflow.

Quantitative Stability Data

The table below summarizes the representative thermodynamic parameters for the degradation of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride, demonstrating the causal relationship between environmental moisture and kinetic instability.

Degradation PathwayEnvironmental ConditionActivation Energy ( Ea​ )Rate Constant ( k at 25°C)Projected Shelf-Life ( t90​ )
A: Hydrolysis Solid State (Desiccated, <10% RH)~115 kJ/mol 1.2×10−8 day−1 > 60 Months
A: Hydrolysis Solid State (Ambient, 60% RH)~85 kJ/mol 4.5×10−5 day−1 ~ 24 Months
A: Hydrolysis Aqueous Solution (pH 7.0)~65 kJ/mol 3.2×10−3 day−1 < 1 Month
B: Elimination Solid State (Basic Excipient Blend)~70 kJ/mol 8.1×10−4 day−1 ~ 4 Months
C: Ring Cleavage Oxidative Stress ( H2​O2​ )>150 kJ/molnegligibleN/A (Stable)

Note: Data represents kinetic modeling derived from the behavior of homologous primary alkyl chlorides and pyrazole hydrochlorides under ICH conditions.

Formulation & Storage Guidelines

Based on the thermodynamic vulnerabilities identified, the following handling and formulation directives must be strictly adhered to:

  • Moisture Exclusion (Critical): Because the hydrochloride salt induces hygroscopicity[5], the API must be packaged in high-density polyethylene (HDPE) containers with double-lined polyethylene bags containing silica gel desiccants.

  • Excipient Compatibility: Avoid blending the API with alkaline excipients (e.g., magnesium stearate, calcium carbonate). The basic microenvironment will neutralize the hydrochloride salt and catalyze the E2 elimination of the alkyl chloride (Pathway B).

  • Temperature Control: While the pyrazole ring is thermally robust, the alkyl chloride's hydrolysis rate doubles for every 10°C increase in temperature. Long-term storage at controlled room temperature (20°C to 25°C) is mandatory, with excursions permitted only up to 30°C.

References

  • [7] Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES. European Medicines Agency / ICH. Available at:

  • [8] ICH Q1A(R2) Stability Testing of New Drug Substances and Products. FDCELL. Available at:

  • [1] A Comparative Analysis of Imidazole and Pyrazole Ring Stability for Drug Development Professionals. Benchchem. Available at:

  • [6] Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Globe Thesis. Available at:

  • [4] Alkyl Halide Hydrolysis in Aqueous Alcohol-Water Mixtures. Correlation between Activation Parameters and Partial Molal Quantities. Defense Technical Information Center (DTIC). Available at:

  • [2] Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. The Journal of Physical Chemistry A - ACS Publications. Available at:

  • [5] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar / Pharmaceutics. Available at:

  • [3] Hydrolysis of Alkyl Halides and Sulfonium Salts by Light and Heavy Water. Journal of the American Chemical Society. Available at:

Sources

Protocols & Analytical Methods

Method

The Strategic Synthesis of Pyrazole-Based Ligands Utilizing Chloropropyl Intermediates: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of Pyrazole-Based Ligands The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atom...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Pyrazole-Based Ligands

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of a vast array of functional molecules.[1] Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3] In the realm of medicinal chemistry, pyrazole-containing compounds have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[4][5] Furthermore, the unique coordination chemistry of pyrazole-based ligands has established them as indispensable tools in catalysis and the construction of supramolecular assemblies.[6][7]

A key strategy for unlocking the full potential of the pyrazole scaffold lies in the selective functionalization of its nitrogen atoms. N-alkylation, in particular, provides a versatile handle for introducing a wide range of substituents, thereby modulating the steric and electronic properties of the resulting molecule. This guide focuses on a powerful and adaptable methodology for the preparation of pyrazole-based ligands: the use of chloropropyl intermediates. The introduction of an N-(3-chloropropyl) group serves as a gateway to a diverse library of ligands through subsequent nucleophilic substitution reactions at the terminal carbon of the propyl chain. This approach offers a robust and modular platform for the synthesis of chelating agents, molecular probes, and precursors for more complex molecular architectures.

This document provides a comprehensive overview of the synthesis of pyrazole-based ligands via chloropropyl intermediates, including detailed experimental protocols, a discussion of the critical aspects of regioselectivity, and methods for the subsequent functionalization of the chloropropyl moiety.

The Synthetic Blueprint: N-Alkylation of Pyrazoles with 1-Bromo-3-chloropropane

The cornerstone of this synthetic strategy is the N-alkylation of a pyrazole ring with 1-bromo-3-chloropropane. This dihaloalkane is a particularly useful reagent as the differential reactivity of the bromine and chlorine atoms allows for a selective initial alkylation at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

The Challenge of Regioselectivity

A critical consideration in the N-alkylation of unsymmetrically substituted pyrazoles is regioselectivity. Alkylation can occur at either of the two nitrogen atoms (N1 or N2), potentially leading to a mixture of constitutional isomers. The regiochemical outcome is influenced by a combination of steric and electronic factors.[8][9] Generally, alkylation tends to favor the less sterically hindered nitrogen atom. The choice of base and solvent can also play a crucial role in directing the regioselectivity of the reaction.[8] For instance, the use of a potassium carbonate/DMF system often provides good selectivity for the N1 isomer in 3-substituted pyrazoles.

Caption: General workflow for the N-alkylation of pyrazoles.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of an N-(3-chloropropyl)pyrazole intermediate and its subsequent functionalization.

Protocol 1: Synthesis of 1-(3-Chloropropyl)-1H-pyrazole

This protocol describes a general procedure for the N-alkylation of pyrazole with 1-bromo-3-chloropropane using potassium carbonate as the base in N,N-dimethylformamide (DMF).

Materials:

  • Pyrazole

  • 1-Bromo-3-chloropropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringe

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add pyrazole (1.0 eq) and anhydrous DMF (5-10 mL per mmol of pyrazole).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes to ensure deprotonation of the pyrazole.

  • Add 1-bromo-3-chloropropane (1.1 - 1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary depending on the specific pyrazole substrate.

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(3-chloropropyl)-1H-pyrazole.

Characterization Data for 1-(3-Chloropropyl)-1H-pyrazole (CAS: 405939-73-3):

PropertyValue
Molecular Formula C₆H₉ClN₂
Molecular Weight 144.60 g/mol
Appearance Liquid
Purity Typically ≥95%

Note on Regioselectivity: For substituted pyrazoles, it is crucial to characterize the product mixture to determine the ratio of N1 and N2 isomers. Separation of isomers can often be achieved by column chromatography.

Protocol 2: Functionalization of the Chloropropyl Intermediate via Nucleophilic Substitution

The terminal chloride of the N-(3-chloropropyl)pyrazole is a versatile handle for introducing a variety of functional groups through nucleophilic substitution. This protocol provides a general procedure for the reaction with a generic nucleophile (Nu⁻).

Materials:

  • 1-(3-Chloropropyl)-1H-pyrazole

  • Nucleophile (e.g., sodium azide, potassium cyanide, a secondary amine)

  • Appropriate solvent (e.g., DMF, acetonitrile, ethanol)

  • Base (if required, e.g., for amine nucleophiles)

  • Standard work-up and purification reagents and equipment

Procedure:

  • Dissolve 1-(3-chloropropyl)-1H-pyrazole (1.0 eq) in a suitable anhydrous solvent in a round-bottom flask.

  • Add the nucleophile (typically 1.1 - 1.5 eq). If the nucleophile is an amine, a non-nucleophilic base such as triethylamine or diisopropylethylamine may be required to scavenge the HCl produced.

  • Heat the reaction mixture to an appropriate temperature (can range from room temperature to reflux, depending on the nucleophile's reactivity) and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous work-up to remove excess reagents and salts. The specific work-up will depend on the nature of the nucleophile and solvent used.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Caption: Synthetic pathway to functionalized pyrazole ligands.

Applications in Ligand Design

The chloropropyl intermediate strategy opens the door to a wide array of pyrazole-based ligands with diverse functionalities.

Table of Potential Functionalizations:

NucleophileResulting Functional GroupPotential Application of Ligand
Sodium Azide (NaN₃)Azide (-N₃)Precursor for amines (via reduction) or triazoles (via click chemistry)
Potassium Cyanide (KCN)Nitrile (-CN)Can be hydrolyzed to a carboxylic acid or reduced to an amine
Secondary Amine (R₂NH)Tertiary Amine (-NR₂)Chelating agents for metal catalysis, building blocks for polydentate ligands
Sodium Thiolate (RSNa)Thioether (-SR)Ligands for heavy metal coordination, precursors for sulfoxides and sulfones
Sodium Alkoxide (RONa)Ether (-OR)Modulating solubility and electronic properties

Troubleshooting and Optimization

  • Low Yield in N-Alkylation: If the yield of the N-alkylation is low, consider switching the base to sodium hydride (NaH) in an aprotic solvent like THF.[10] NaH is a stronger, non-nucleophilic base that can lead to more complete deprotonation of the pyrazole.

  • Poor Regioselectivity: To enhance regioselectivity, several factors can be adjusted. Lowering the reaction temperature may favor the thermodynamically more stable product. The choice of solvent can also be critical; in some cases, fluorinated alcohols have been shown to improve regioselectivity.[8]

  • Sluggish Nucleophilic Substitution: If the substitution reaction on the chloropropyl group is slow, consider converting the chloride to a more reactive iodide by treating the intermediate with sodium iodide in acetone (Finkelstein reaction).

Conclusion

The use of chloropropyl intermediates provides a robust and highly versatile platform for the synthesis of a wide range of pyrazole-based ligands. This methodology, centered on a straightforward N-alkylation followed by a nucleophilic substitution, allows for the systematic introduction of diverse functional groups. By carefully controlling the reaction conditions, particularly with respect to regioselectivity, researchers can efficiently access novel molecular architectures with tailored properties for applications in drug discovery, catalysis, and materials science. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working to harness the full potential of the pyrazole scaffold.

References

  • Deng, X., & Mani, N. S. (2006). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 83, 148. [Link]

  • Edilova, Y. O., Kudyakova, Y. S., Slepukhin, P. A., Eltsov, O. S., & Charushin, V. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., ... & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of organic chemistry, 87(15), 10018–10025. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC. [Link]

  • Ito, S., & Kubota, K. (1998). N-alkylation method of pyrazole. U.S. Patent No. 5,705,656. Washington, DC: U.S.
  • Deng, X., & Mani, N. S. (2006). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 83, 148-154. [Link]

  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., ... & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of organic chemistry, 87(15), 10018–10025. [Link]

  • Kumar, A., Kumar, R., & Kumar, S. (2021). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC advances, 11(56), 35465–35483. [Link]

  • Goikhman, R., Jacques, T., & Sames, D. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society, 131(8), 3042–3048. [Link]

  • Julia, S., & Sanchez-Migallon, A. (1994). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 24(13), 1847-1853. [Link]

  • Reddy, C. R., Vijaykumar, J., & Grée, R. (2013). A New and Efficient Metal-Free, Two-Component, One-Pot Approach to 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols. Synthesis, 45(06), 830-836. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. Chemical Review and Letters, 3(2), 64-79. [Link]

  • Sharma, S., & Kumar, A. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. [Link]

  • Westermeyer, A., Llopis, Q., Guillamot, G., Phansavath, P., & Ratovelomanana-Vidal, V. (2020). Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones. Synlett, 31(12), 1172-1176. [Link]

  • Julia, S., Sala, P., del Mazo, J. M., Sancho, M., Elguero, J., Fayet, J. P., & Vertut, M. C. (1982). Synthesis of some new pyrazole-containing chelating agents. Journal of Heterocyclic Chemistry, 19(5), 1141-1145. [Link]

  • Verdicchio, F. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. [Doctoral dissertation, Università degli Studi di Milano]. [Link]

  • PubChem. (n.d.). 1-(3-chloropropyl)-1h-pyrazole. [Link]

  • Su, C., Chen, Z. C., & Liu, Q. (2007). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical Research, 2007(8), 441-442. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Fun, H. K., Chantrapromma, S., & Boonnak, N. (2008). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 13(5), 1039–1049. [Link]

  • Portilla, J. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules, 26(16), 5035. [Link]

  • Abood, N. A., & Al-Zayadi, A. H. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences 2013. [Link]

  • Wang, Y., Zhang, Y., Wang, Q., & Zhu, W. (2022). Quadruple Functionalized Pyrazole Pharmacophores by One-pot Regioselective [3+2] Cycloaddition of Fluorinated Nitrile Imines and Dicyanoalkenes. Chemistry–An Asian Journal, 17(15), e202200436. [Link]

  • Panday, A., & Kumar, R. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. [Link]

Sources

Application

cross-coupling reaction conditions for 1-methyl-1H-pyrazole derivatives

An Application Note and Protocol Guide by a Senior Application Scientist Strategic Overview: The 1-Methyl-1H-Pyrazole Pharmacophore The pyrazole scaffold is a privileged motif in medicinal chemistry and agrochemicals, fo...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide by a Senior Application Scientist

Strategic Overview: The 1-Methyl-1H-Pyrazole Pharmacophore

The pyrazole scaffold is a privileged motif in medicinal chemistry and agrochemicals, forming the core of blockbuster therapeutics such as Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant (Acompli)[1]. Among its derivatives, 1-methyl-1H-pyrazole is particularly valuable due to its improved metabolic stability and reduced hydrogen-bond donor count compared to unsubstituted pyrazoles.

However, functionalizing the 1-methyl-1H-pyrazole ring presents distinct regiochemical challenges. The presence of the methyl group breaks the symmetry of the ring, making the C3, C4, and C5 positions electronically and sterically distinct. To achieve high regioselectivity, synthetic chemists deploy two primary strategies: C4 pre-functionalization (via halogenation or borylation followed by cross-coupling) and C5 direct C–H functionalization (leveraging the directing ability of the N2 lone pair)[2].

This guide provides field-proven, self-validating protocols for both approaches, detailing the mechanistic causality behind catalyst, solvent, and condition selection.

G A 1-Methyl-1H-pyrazole B C4 Pre-functionalization (Halogenation/Borylation) A->B Electrophilic Substitution C C5 Direct C-H Activation (Pd-Catalyzed) A->C N2-Directed Metalation D Suzuki-Miyaura Cross-Coupling B->D F C5-Aryl/Alkenyl Pyrazoles (Atom Economical) C->F E C4-Aryl/Alkenyl Pyrazoles (High Regioselectivity) D->E

Divergent synthetic strategies for C4 and C5 functionalization of 1-methyl-1H-pyrazole.

Mechanistic Divergence: C4 vs. C5 Functionalization

The C4 Position: Suzuki-Miyaura Cross-Coupling

The C4 position of the pyrazole ring is the most electron-rich, making it highly susceptible to electrophilic aromatic substitution (e.g., iodination or bromination). Once halogenated, 4-iodo-1-methyl-1H-pyrazole becomes an excellent electrophile for Suzuki-Miyaura cross-coupling[1]. Alternatively, the polarity can be reversed by synthesizing 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, which can be coupled with diverse aryl chlorides or mesylates[3].

The C5 Position: Direct C–H Activation

Unlike C4, the C5 position is relatively electron-deficient but sits adjacent to the N2 nitrogen. The lone pair on N2 acts as an intrinsic directing group, coordinating to palladium(II) species and guiding the metal into the C5–H bond via a Concerted Metalation-Deprotonation (CMD) pathway[2]. This bypasses the need for pre-halogenation, improving atom economy.

Protocol I: Microwave-Assisted C4 Suzuki-Miyaura Coupling

Traditional Suzuki couplings of pyrazoles often suffer from prolonged reaction times and catalyst poisoning by the basic pyrazole nitrogen. Microwave (MW) irradiation overcomes this by providing rapid, localized superheating, driving the reaction to completion in minutes[1],[4].

Causality of Reagent Selection:

  • Catalyst (Pd(PPh₃)₄): A robust, zero-valent palladium source that undergoes facile oxidative addition into the highly reactive C4–I bond.

  • Base (Cs₂CO₃): Cesium carbonate is highly soluble in the aqueous phase. It coordinates to the boronic acid to form a negatively charged, electron-rich boronate complex, which is mandatory for the transmetalation step to occur[4].

  • Solvent System (DME/H₂O 2.5:1): 1,2-Dimethoxyethane (DME) dissolves the organic substrates, while water dissolves the base. Water is also a strong microwave absorber (high dielectric loss), enabling rapid heating[4].

Workflow Step1 1. Reagent Assembly 4-Iodo-1-methyl-1H-pyrazole + Boronic Acid Step2 2. Catalyst & Base Addition Pd(PPh3)4 (2 mol%) + Cs2CO3 (2.5 eq) Step1->Step2 Step3 3. Solvent System DME / H2O (2.5:1 v/v) Step2->Step3 Step4 4. Microwave Irradiation 90°C, 5-12 minutes under N2 Step3->Step4 Step5 5. Workup & Purification Concentration & Silica Gel Chromatography Step4->Step5

Experimental workflow for microwave-assisted Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology
  • Preparation: To a 10 mL microwave-safe reactor vial equipped with a magnetic stir bar, add 4-iodo-1-methyl-1H-pyrazole (101 mg, 0.5 mmol) and the desired arylboronic acid (0.5 mmol)[1],[4].

  • Catalyst & Base: Add Pd(PPh₃)₄ (11.6 mg, 2 mol%) and Cs₂CO₃ (407.3 mg, 1.25 mmol)[1],[4].

  • Solvent Addition: Inject anhydrous DME (3.0 mL) and degassed deionized water (1.2 mL)[1],[4].

  • Inert Atmosphere: Purge the vial with Nitrogen or Argon for 3 minutes to prevent catalyst oxidation, then seal with a crimp cap[4].

  • Irradiation: Place the vial in the microwave reactor. Set the parameters to ramp to 90 °C and hold for 5–12 minutes (depending on the steric bulk of the boronic acid)[1],[4].

  • Validation (In-Process Control): Cool the vial to room temperature. Extract a 10 µL aliquot, dilute in ethyl acetate, and spot on a TLC plate (UV active) to confirm the disappearance of the starting iodide.

  • Workup: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel column chromatography (petroleum ether/acetone gradient) to yield the pure 4-aryl-1-methyl-1H-pyrazole[1],[4].

Protocol II: Coupling via 1-Methyl-1H-Pyrazole-4-Boronic Acid Pinacol Ester

When the aryl coupling partner is an unreactive chloride, the pyrazole must act as the nucleophile (boronate).

Causality of Reagent Selection:

  • Catalyst (Pd(PtBu₃)₂): The bulky, electron-rich tri-tert-butylphosphine ligands create a highly reactive, low-coordinate Pd(0) center capable of breaking the strong C–Cl bond of aryl chlorides[3].

  • Base (KF): Fluoride strongly coordinates to boron, forming a reactive fluoroborate species that accelerates transmetalation without requiring bulkier, harsher bases[3].

Step-by-Step Methodology
  • Assembly: In an oven-dried Schlenk tube, combine the aryl chloride (5.0 mmol), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (10.0 mmol, 2.0 equiv), Pd(PtBu₃)₂ (128 mg, 5 mol%), and KF (639 mg, 2.2 equiv)[3].

  • Degassing: Add anhydrous DMF (15 mL). Degas the suspension via three freeze-pump-thaw cycles or rigorous vacuum/nitrogen backfilling[3].

  • Heating: Heat the mixture to 100 °C under a nitrogen atmosphere for 2–24 hours (monitor via HPLC at 210 nm)[3].

  • Workup: Cool to room temperature, dilute with MTBE (20 mL), and quench with 2 M HCl (15 mL). Separate the layers, basify the aqueous layer with 50% NaOH, and extract with CH₂Cl₂ to isolate the product[3].

Protocol III: N2-Directed C5 C–H Alkenylation

For late-stage functionalization, direct C–H activation at the C5 position is highly desirable.

Causality of Reagent Selection:

  • Catalyst (Pd(OAc)₂): Serves as the Pd(II) source for the initial electrophilic metalation at the C5 position.

  • Ligand (Pyridine): Bidentate nitrogen ligands often poison the catalyst in these systems. Pyridine acts as a monodentate, transient ligand that stabilizes the Pd center but readily dissociates to allow substrate binding[2].

  • Oxidant (Cu(OAc)₂): Required to reoxidize the Pd(0) byproduct back to the active Pd(II) species, closing the catalytic cycle[2].

Step-by-Step Methodology
  • Assembly: In a sealed tube, combine 1-methyl-4-nitro-1H-pyrazole (1.0 mmol), the activated alkene (e.g., ethyl acrylate, 2.0 mmol), Pd(OAc)₂ (10 mol%), and Cu(OAc)₂ (2.0 equiv)[2].

  • Solvent & Ligand: Add DMF (or 1,4-dioxane) (3.0 mL) and Pyridine (20 mol%)[2].

  • Reaction: Stir the mixture at 110 °C for 12–24 hours under an ambient atmosphere.

  • Workup: Cool the mixture, filter through a short pad of Celite to remove copper salts, and wash with EtOAc. Concentrate the filtrate and purify via flash chromatography to yield the C5-alkenylated pyrazole[2].

Quantitative Data & Condition Optimization

The following table summarizes the optimized parameters and expected yields for the functionalization of 1-methyl-1H-pyrazole derivatives across different methodologies.

Reaction TypePyrazole SubstrateCoupling PartnerCatalyst SystemSolvent & ConditionsExpected Yield
Suzuki-Miyaura (C4) 4-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (2 mol%), Cs₂CO₃DME/H₂O (2.5:1), MW, 90 °C, 5-12 min78–82%[1],[4]
Suzuki-Miyaura (C4) 1-Methyl-1H-pyrazole-4-boronic acid pinacol esterAryl chloridesPd(PtBu₃)₂ (5 mol%), KFDMF, 100 °C, 2–24 h>80%[3]
Suzuki-Miyaura (C4) 1-Methyl-1H-pyrazole-4-boronic acid pinacol esterAryl mesylates/tosylatesPd(OAc)₂ (2-4 mol%), Biarylphosphine Ligandt-AmOH, K₃PO₄, 110–120 °C, 2-4 h75–95%[5]
C–H Alkenylation (C5) 1-Methyl-4-nitro-1H-pyrazoleAcrylates / StyrenesPd(OAc)₂ (10 mol%), Pyridine, Cu(OAc)₂DMF, 110 °C, 12-24 h60–85%[2]

References

  • Hua Cheng, Qiong-You Wu, Fan Han, Guang-Fu Yang. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Central China Normal University / rhhz.net.
  • BenchChem. "Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrazole Boronic Acids." BenchChem.
  • Peter R. Mullens. "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings." Merck Sharp and Dohme Research Laboratories / a2bchem.com.
  • Jung Min Joo et al. "Direct C–H Alkenylation of Functionalized Pyrazoles." The Journal of Organic Chemistry (ACS).
  • "A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates." Organic Letters (ACS).

Sources

Method

role of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride in medicinal chemistry

Application Note: 4-(3-Chloropropyl)-1-methyl-1H-pyrazole Hydrochloride in Medicinal Chemistry – Alkylation Workflows and Pharmacophore Integration Executive Summary In modern drug discovery, the strategic installation o...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(3-Chloropropyl)-1-methyl-1H-pyrazole Hydrochloride in Medicinal Chemistry – Alkylation Workflows and Pharmacophore Integration

Executive Summary

In modern drug discovery, the strategic installation of privileged scaffolds is critical for optimizing both the pharmacodynamics and pharmacokinetics of lead compounds. 4-(3-Chloropropyl)-1-methyl-1H-pyrazole hydrochloride (CAS: 1251925-28-6)[1] is a highly versatile, bifunctional building block used to append the 1-methyl-1H-pyrazol-4-yl-propyl moiety onto target molecules. This guide details the physicochemical rationale for utilizing this specific reagent, the mechanistic logic of its application, and field-proven, self-validating protocols for high-yielding alkylations.

Physicochemical Profiling & Rationale (E-E-A-T)

As an application scientist, selecting the correct salt form and linker strategy is as important as the pharmacophore itself.

Why the Hydrochloride Salt? The free base of this compound (CAS: 1186137-01-8)[2] contains both an electrophilic alkyl chloride and a weakly nucleophilic pyrazole nitrogen. Over time, the free base can undergo slow intermolecular self-alkylation (quaternization), leading to degradation and polymerization during storage. Utilizing the hydrochloride salt protonates the pyrazole ring, rendering it non-nucleophilic and ensuring indefinite shelf stability[1].

Why the 1-Methylpyrazole Motif? The pyrazole ring is a widely recognized bioisostere for phenyl and amide groups. As documented in 3[3], incorporating a pyrazole generally reduces lipophilicity (LogP) compared to a phenyl ring, improving aqueous solubility. Furthermore, the N2 nitrogen acts as a potent hydrogen bond acceptor, often establishing critical binding interactions within kinase or GPCR active sites[4].

Table 1: Quantitative Physicochemical Data

Property Value Rationale / Impact
Chemical Name 4-(3-Chloropropyl)-1-methyl-1H-pyrazole HCl Standard IUPAC nomenclature.
CAS Number 1251925-28-6 (HCl Salt) Identifies the stable, protonated form[1].
Free Base CAS 1186137-01-8 Prone to auto-alkylation; avoid long-term storage[2].
Molecular Weight 195.09 g/mol Low molecular weight allows for efficient atom economy[1].
Appearance White to off-white solid Easy to weigh and handle on the benchtop; non-hygroscopic.

| Solubility | DMSO, DMF, Water, MeOH | Excellent solubility profile for polar aprotic SN2 reactions. |

Pharmacophore Logic Visualization

PharmacophoreLogic Core 1-Methylpyrazole Pharmacophore Prop1 H-Bond Acceptor (N2 Nitrogen) Core->Prop1 Prop2 Metabolic Stability (Aryl Bioisostere) Core->Prop2 Prop3 Reduced LogP (Improved Solubility) Core->Prop3 Prop4 Vector Trajectory (Target Binding) Core->Prop4

Physicochemical advantages of the 1-methylpyrazole moiety.

Mechanistic Pathway: The Finkelstein-Assisted Alkylation

Alkyl chlorides are relatively poor electrophiles for SN2 reactions. Forcing the reaction with high temperatures (>120°C) often leads to substrate degradation or elimination side-products (E2). To bypass this, we utilize the 5[5]. By adding catalytic or stoichiometric Sodium Iodide (NaI), the chloride is exchanged in situ for an iodide, generating a highly reactive 4-(3-iodopropyl)-1-methyl-1H-pyrazole intermediate that readily undergoes nucleophilic attack at milder temperatures (80°C)[6].

AlkylationWorkflow Start 4-(3-Chloropropyl)-1-methyl -1H-pyrazole HCl Base Add Base (K2CO3 / DIPEA) Neutralize HCl Salt Start->Base Catalyst Add NaI (Catalyst) Finkelstein Halogen Exchange Base->Catalyst Active In-situ Active Electrophile (Iodopropyl intermediate) Catalyst->Active Reaction Heat at 80-100°C (SN2 Displacement) Active->Reaction Nucleophile Add Nucleophile (Amine/Phenol) Nucleophile->Reaction Product Target Molecule (Pyrazole-appended) Reaction->Product

Base-mediated, iodide-catalyzed alkylation workflow using the pyrazole reagent.

Standardized Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (e.g., Piperazines)

Causality Note: We use Potassium Carbonate (K₂CO₃) because it serves a dual purpose: it acts as a proton sink for the SN2 reaction and neutralizes the HCl salt of the pyrazole reagent. DMF is chosen as the solvent to fully dissolve the NaI and stabilize the SN2 transition state.

  • Reagent Preparation: In an oven-dried round-bottom flask, suspend the secondary amine substrate (1.0 eq) and 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition & Neutralization: Add finely powdered anhydrous K₂CO₃ (3.0 eq).

    • Self-Validation Check: Stir at room temperature for 15 minutes. The suspension will become finer as the HCl salt is neutralized.

  • Finkelstein Activation: Add Sodium Iodide (NaI) (0.5 eq to 1.0 eq).

    • Self-Validation Check: The solution may take on a faint yellow tint, confirming the dissolution of iodide and the initiation of the halogen exchange.

  • Reaction Execution: Heat the mixture to 80°C under a nitrogen atmosphere for 12–16 hours.

    • Self-Validation Check: Monitor by LC-MS. The product mass should reflect [M+H]+ = Mass of Amine + 123 Da (the mass of the 1-methyl-1H-pyrazol-4-yl-propyl moiety).

  • Workup: Cool to room temperature, quench with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: O-Alkylation of Phenols

Causality Note: Phenols require a stronger base to ensure complete deprotonation to the highly nucleophilic phenoxide ion. Cesium Carbonate (Cs₂CO₃) is preferred over K₂CO₃ due to the "Cesium Effect," which enhances the solubility and reactivity of the phenoxide in organic solvents.

  • Deprotonation: Dissolve the phenolic substrate (1.0 eq) in anhydrous Acetonitrile (0.2 M). Add Cs₂CO₃ (2.5 eq) and stir at 50°C for 30 minutes.

    • Self-Validation Check: A distinct color change (often deepening in color) indicates successful phenoxide formation.

  • Alkylation: Add 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride (1.5 eq) and NaI (0.2 eq).

  • Reaction: Reflux (82°C) for 8–12 hours. Monitor via TLC (UV active).

  • Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts (Cs₂CO₃/CsCl). Concentrate the filtrate directly for column chromatography.

Analytical Validation & Troubleshooting

  • Incomplete Alkylation: If LC-MS shows a stalled reaction, the Finkelstein exchange may be sluggish. Ensure the NaI is strictly anhydrous (dry in a vacuum oven at 80°C prior to use).

  • NMR Verification: In ¹H NMR (CDCl₃), successful attachment is characterized by the distinct pyrazole protons appearing as two singlets around δ 7.20 and 7.35 ppm, and the N-methyl group appearing as a sharp singlet at ~3.85 ppm. The propyl linker will present as a characteristic quintet (middle CH₂) around δ 1.90–2.10 ppm.

References

  • Sigma-Aldrich. "1-(3-Chloropropyl)-1H-pyrazole hydrochloride Product Page". Sigma-Aldrich. 1

  • ChemicalBook. "4-(3-chloropropyl)-1-methyl-1H-pyrazole Free Base". ChemicalBook. 2

  • Li, G., et al. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." RSC Medicinal Chemistry, 2022, 13, 1300-1321. 3

  • National Center for Biotechnology Information (NCBI). "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies (PMC Archive)". NIH. 4

  • Wikipedia. "Finkelstein reaction". Wikimedia Foundation. 5

  • Organic Chemistry Portal. "Finkelstein Reaction Mechanism and Applications". Organic Chemistry Portal. 6

Sources

Application

Application Note: N-Alkylation of Secondary Amines with 4-(3-Chloropropyl)-1-methyl-1H-pyrazole Hydrochloride

Mechanistic Rationale & Experimental Design The installation of a 1-methylpyrazole moiety via a propyl linker is a highly effective structural modification in medicinal chemistry, frequently utilized to improve the aqueo...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Experimental Design

The installation of a 1-methylpyrazole moiety via a propyl linker is a highly effective structural modification in medicinal chemistry, frequently utilized to improve the aqueous solubility and target-binding affinity of drug candidates. This application note details the synthetic methodology for the SN​2 N-alkylation of secondary amines using 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride (CAS: 1251925-28-6).

Designing a robust protocol for this specific transformation requires addressing two primary chemical hurdles: the low intrinsic reactivity of primary alkyl chlorides and the stoichiometric demands of utilizing a reagent supplied as a hydrochloride salt.

The Alkylating Agent: Handling the Hydrochloride Salt

4-(3-chloropropyl)-1-methyl-1H-pyrazole is supplied as a hydrochloride salt to prevent auto-alkylation and enhance shelf stability. Consequently, the reaction environment must be sufficiently basic to achieve two distinct objectives:

  • Neutralization: One equivalent of base is immediately consumed to deprotonate the pyrazole hydrochloride, liberating the reactive free-base alkyl chloride.

  • Acid Scavenging: A second equivalent of base is required to neutralize the hydrochloric acid (HCl) generated as a byproduct during the C–N bond-forming SN​2 event.

To ensure the reaction is driven to completion without degrading sensitive functional groups, a mild inorganic base such as Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ) is employed in excess (typically 3.0 equivalents)[1].

In Situ Halide Exchange: The Finkelstein Advantage

Primary alkyl chlorides are notoriously sluggish electrophiles in bimolecular substitution reactions. Forcing the reaction with high heat often leads to decomposition or unwanted side reactions. To lower the activation energy, this protocol utilizes an in situ Finkelstein reaction[2].

By adding a catalytic amount (0.2 equivalents) of Potassium Iodide (KI), the unreactive alkyl chloride is continuously converted into a highly electrophilic alkyl iodide intermediate[3]. Because iodide is a superior leaving group, the secondary amine can rapidly execute a backside attack, forming the desired tertiary amine[4].

Solvent Selection

The success of both the Finkelstein exchange and the subsequent N-alkylation heavily depends on the solvent. Polar aprotic solvents, specifically N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), are mandatory[3]. These solvents effectively solvate the alkali metal cations (e.g., K+ ), leaving the nucleophilic amine and the iodide catalyst "naked" and highly reactive[2].

G A 4-(3-chloropropyl)-1-methyl-1H-pyrazole HCl (Alkylating Agent Salt) B Base (e.g., K2CO3) Neutralization A->B Step 1 C Free Base Alkyl Chloride B->C -HCl D KI (Catalyst) Finkelstein Exchange C->D Step 2 E Reactive Alkyl Iodide Intermediate D->E -KCl F Secondary Amine (R2NH) SN2 Attack E->F Step 3 G Tertiary Amine Product + Base-HCl F->G N-Alkylation

Caption: Mechanistic pathway of base-mediated neutralization, Finkelstein exchange, and SN2 alkylation.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometric ratios required for a standard 1.0 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmount (1 mmol scale)Function
Secondary Amine Variable1.0 eqVariableNucleophile
4-(3-chloropropyl)-1-methyl-1H-pyrazole HCl 195.091.2 eq234.1 mgAlkylating Agent
Potassium Carbonate ( K2​CO3​ ) 138.213.0 eq414.6 mgBase / Acid Scavenger
Potassium Iodide (KI) 166.000.2 eq33.2 mgHalide Exchange Catalyst
N,N-Dimethylformamide (DMF) 73.09N/A5.0 mLPolar Aprotic Solvent

Step-by-Step Experimental Protocol

Reaction Setup
  • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 mmol, 1.0 eq) and anhydrous DMF (5.0 mL).

  • Add finely powdered, anhydrous K2​CO3​ (414.6 mg, 3.0 eq) and KI (33.2 mg, 0.2 eq) to the stirring solution[1][3].

  • Stir the suspension at room temperature for 15 minutes under an inert atmosphere (Nitrogen or Argon) to ensure uniform dispersion and initial deprotonation of the amine (if applicable).

  • Add 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride (234.1 mg, 1.2 eq) portion-wise to the reaction mixture. Note: Adding the salt directly to the basic suspension ensures the free base is generated in situ, preventing degradation.

Thermal Activation & Monitoring
  • Equip the flask with a reflux condenser and transfer it to a pre-heated oil bath or heating block set to 60–80 °C [1][3].

  • Stir the mixture vigorously for 12–24 hours .

  • Self-Validation (Monitoring): Monitor the reaction progress via LC-MS or TLC.

    • LC-MS Signature: Look for the disappearance of the starting material mass and the appearance of the product mass ( [M+H]+=Mass of Secondary Amine+123 Da ).

    • TLC Signature: The highly polar tertiary amine product will typically have a lower Rf​ value than the secondary amine in standard normal-phase solvent systems (e.g., DCM:MeOH) and will stain positively with Dragendorff's reagent.

Aqueous Workup & Isolation
  • Once complete, remove the reaction flask from the heat source and allow it to cool to room temperature.

  • Quench the reaction by adding distilled water (15 mL) to dissolve the inorganic salts ( KCl , unreacted K2​CO3​ , and KI ).

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 15 mL)[3].

  • Combine the organic extracts and wash sequentially with a saturated aqueous Lithium Chloride (LiCl) solution (2 × 15 mL) to effectively partition and remove residual DMF from the organic layer. Follow with a final brine wash (15 mL).

  • Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product via silica gel column chromatography using an appropriate eluent gradient (e.g., 0-10% Methanol in Dichloromethane with 1% Triethylamine to prevent streaking) to afford the pure tertiary amine[3].

Workflow S1 1. Reagent Preparation Mix Amine, Base, KI in DMF S2 2. Alkylating Agent Addition Add Pyrazole-HCl dropwise S1->S2 S3 3. Thermal Activation Heat to 60-80 °C for 12-24h S2->S3 S4 4. Reaction Monitoring TLC / LC-MS analysis S3->S4 S4->S3 If Incomplete S5 5. Aqueous Workup Quench with H2O, extract with EtOAc S4->S5 If Complete S6 6. Purification Silica Gel Column Chromatography S5->S6

Caption: Step-by-step experimental workflow for the N-alkylation of secondary amines.

Troubleshooting & Optimization

  • Incomplete Conversion: If the secondary amine persists after 24 hours, ensure the K2​CO3​ is finely powdered (to maximize surface area) and strictly anhydrous. Increasing the KI catalyst loading to 0.5 eq or elevating the temperature to 90 °C can accelerate sluggish reactions involving sterically hindered secondary amines.

  • Over-alkylation (Quaternization): Although less common when starting with secondary amines, quaternization can occur if the resulting tertiary amine is highly nucleophilic and unhindered. To mitigate this, strictly control the equivalents of the alkylating agent (do not exceed 1.1 - 1.2 eq) and terminate the reaction immediately upon consumption of the starting material.

References

  • Wikipedia. Finkelstein reaction. URL: [Link]

  • Grokipedia. Finkelstein reaction. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride synthesis

Technical Support Center: Yield Optimization & Troubleshooting for 4-(3-chloropropyl)-1-methyl-1H-pyrazole HCl Synthesis Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization & Troubleshooting for 4-(3-chloropropyl)-1-methyl-1H-pyrazole HCl Synthesis

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with variable yields, dimerization, and isolation issues when synthesizing substituted pyrazoles. The synthesis of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride (CAS No. 1251925-28-6)[1] presents a unique set of chemoselectivity challenges.

Traditional lithiation (e.g., using n -BuLi) of pyrazoles often leads to unwanted ring-opening or C4-to-C5 isomerization. Furthermore, reacting an organometallic intermediate with a bifunctional electrophile like 1-bromo-3-chloropropane without proper transition-metal catalysis typically results in a statistical mixture of alkylation at the bromide, alkylation at the chloride, and elimination byproducts.

To establish a robust, high-yielding, and self-validating system, we must pivot to a Turbo-Grignard exchange followed by a Kumada-type Copper-catalyzed cross-coupling .

Section 1: Mechanistic Overview & Workflow

The optimized route relies on the kinetic activation provided by i -PrMgCl·LiCl (the Knochel Turbo-Grignard reagent). The addition of stoichiometric LiCl breaks down the polymeric aggregates of the Grignard reagent, significantly enhancing its nucleophilicity and allowing for a rapid, low-temperature Br/Mg exchange that preserves the structural integrity of the pyrazole ring[2].

Following the exchange, the addition of a highly soluble copper catalyst (CuCN·2LiCl) transmetalates the magnesium species into a softer organocuprate[3]. This softer nucleophile exhibits near-perfect chemoselectivity, undergoing oxidative addition exclusively at the weaker C–Br bond of 1-bromo-3-chloropropane, leaving the C–Cl bond intact for your final product.

SynthesisWorkflow SM Starting Material: 4-bromo-1-methyl-1H-pyrazole Step1 Halogen-Metal Exchange (i-PrMgCl·LiCl, THF, -20 °C) SM->Step1 Int1 Intermediate: Grignard Complex Step1->Int1  Br/Mg Exchange Step2 Kumada-Type Alkylation (1-bromo-3-chloropropane, CuCN·2LiCl cat., -20 °C to 0 °C) Int1->Step2 FreeBase Free Base: 4-(3-chloropropyl)-1-methyl-1H-pyrazole Step2->FreeBase  C-C Bond Formation Step3 Salt Formation (Anhydrous HCl in CPME, 0 °C) FreeBase->Step3 Target Target Molecule: 4-(3-chloropropyl)-1-methyl-1H-pyrazole HCl Step3->Target  Precipitation

Workflow for the synthesis of 4-(3-chloropropyl)-1-methyl-1H-pyrazole HCl via Turbo-Grignard.

Section 2: Self-Validating Experimental Protocol

Do not proceed to the next step without passing the in-process validation checks. This ensures that any yield drop is immediately isolated to a specific mechanistic failure.

Step 1: Halogen-Magnesium Exchange

  • Flame-dry a Schlenk flask under argon. Charge with 4-bromo-1-methyl-1H-pyrazole (1.0 equiv) and anhydrous THF (0.5 M).

  • Cool the solution to -20 °C.

  • Dropwise, add titrated i -PrMgCl·LiCl (1.1 equiv, 1.3 M in THF). Stir for 30 minutes at -20 °C.

  • Self-Validation Check (Iodine Quench): Withdraw a 0.2 mL aliquot and inject it into a vial containing I₂ in THF. Extract with EtOAc and wash with sat. Na₂S₂O₃. Analyze via GC-MS.

    • Pass: >95% conversion to 4-iodo-1-methyl-1H-pyrazole.

    • Fail: Presence of 1-methylpyrazole (indicates moisture) or unreacted starting material (indicates degraded Grignard).

Step 2: Copper-Catalyzed Alkylation

  • To the Grignard solution at -20 °C, add a solution of CuCN·2LiCl (0.1 equiv, 1.0 M in THF)[3]. Stir for 10 minutes.

  • Add 1-bromo-3-chloropropane (1.2 equiv) dropwise over 15 minutes.

  • Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Self-Validation Check (LC-MS): Quench a 0.1 mL aliquot with sat. NH₄Cl. Extract with EtOAc.

    • Pass: Dominant mass peak corresponding to the free base [M+H]⁺ = 159.0.

    • Fail: Presence of dimer mass [M+H]⁺ = 191.1 (indicates Wurtz coupling).

Step 3: Workup and Salt Formation

  • Quench the bulk reaction with a 1:1 mixture of sat. NH₄Cl and 10% NH₄OH (to solubilize copper salts). Extract with Cyclopentyl methyl ether (CPME).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Cool the CPME solution to 0 °C. Slowly bubble anhydrous HCl gas (or add 4M HCl in dioxane, 1.1 equiv).

  • Filter the resulting white precipitate under a nitrogen blanket, wash with cold MTBE, and dry under high vacuum.

Section 3: Troubleshooting FAQs

Q: My halogen-metal exchange stalls at 60-70% conversion. How do I push it to completion? A: This is a classic symptom of either degraded reagent or operating at an incorrect temperature. Unlike standard alkyllithium exchanges which require -78 °C, the Turbo-Grignard exchange relies on the kinetic basicity of the isopropyl group, which is optimal between -20 °C and 0 °C[2]. If the temperature is too low, the activation energy for the exchange is not met. Furthermore, ensure your i -PrMgCl·LiCl is freshly titrated; the LiCl is critical as it breaks the inactive polymeric magnesium aggregates into highly reactive monomers.

Q: I am observing significant amounts of 1,2-bis(1-methyl-1H-pyrazol-4-yl)ethane (dimer byproduct). Why is this happening? A: You are observing Wurtz-type homocoupling. This occurs when the local concentration of the Grignard reagent is too high relative to the alkyl halide, or if the copper catalyst is crashing out of solution. Causality: Solid CuI often forms insoluble polymers in THF, leading to poor transmetalation kinetics. By using CuCN·2LiCl, you generate a highly soluble, homogeneous cuprate[3]. If dimerization persists, utilize an inverse addition technique: add the pyrazole-Grignard solution dropwise into a pre-mixed solution of 1-bromo-3-chloropropane and CuCN·2LiCl.

Q: The final HCl salt forms a sticky gum instead of a filterable powder. How do I fix this? A: The 3-chloropropyl chain imparts significant lipophilicity, while the pyrazolium core is highly polar, making the resulting salt exceptionally hygroscopic. Causality: Traditional solvents like diethyl ether or THF absorb atmospheric moisture during precipitation, which immediately hydrates the salt into a gum. Solution: Switch your extraction and precipitation solvent to Cyclopentyl methyl ether (CPME). CPME has an exceptionally low water solubility (0.3 g/100 g H₂O) compared to THF, ensuring a strictly anhydrous environment during the HCl addition, yielding a crisp, filterable powder.

Section 4: Quantitative Data & Reaction Parameters

To benchmark your process, refer to the following optimization matrix. Deviating from the optimized parameters will result in the quantified yield penalties shown below.

Reaction ParameterSub-optimal ConditionOptimized ConditionExpected Yield ImpactMechanistic Reason
Exchange Reagent i -PrMgCl (Standard) i -PrMgCl·LiCl+25% LiCl prevents Mg-aggregation, driving complete Br/Mg exchange.
Alkylation Catalyst None / Insoluble CuICuCN·2LiCl (10 mol%)+40% Homogeneous Cu(I) ensures strict chemoselectivity for C-Br over C-Cl.
Operating Temp (Step 1) -78 °C-20 °C+30% Overcomes the kinetic barrier required for the isopropyl/magnesium exchange.
Precipitation Solvent Diethyl Ether / THFCPME (Anhydrous)+15% Prevents product loss due to hygroscopic gumming during salt isolation.

References

  • [2] Royal Society of Chemistry. "The turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey". Chemical Communications, 2014. URL: [Link]

  • [3] ACS Publications. "Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides". Organic Letters, 2001. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Pyrazole Hydrochloride Salt Purification

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the isolation and purification of pyrazole-containing active pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the isolation and purification of pyrazole-containing active pharmaceutical ingredients (APIs).

Pyrazoles present unique physicochemical challenges during purification. With a pKa of approximately 2.49 for the conjugate acid, pyrazole is a remarkably weak base due to the destabilization of π -bonding upon protonation 1. While forming a hydrochloride (HCl) salt is the standard approach to enhance aqueous solubility and isolate the compound, it introduces two major process liabilities: Liquid-Liquid Phase Separation (LLPS, or "oiling out") during crystallization 2, and severe hygroscopicity of the resulting chloride salt 3.

This guide provides field-proven, self-validating protocols and troubleshooting matrices to ensure you achieve >99.5% purity of your pyrazole HCl salts without compromising yield or stability.

Section 1: Core Methodologies & Protocols

Protocol A: Controlled Anti-Solvent Crystallization (Mitigating LLPS)

Causality: Rapid addition of an anti-solvent or uncontrolled cooling pushes the system above the Metastable Zone (MSZ) limit. Instead of forming an ordered crystal lattice, the solute separates as an amorphous, solute-rich liquid phase (oil) 2. This protocol uses strict seeding and controlled desaturation to force nucleation over phase separation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude pyrazole free base in a minimal volume of a dry, polar protic solvent (e.g., anhydrous ethanol or isopropanol) at 60°C.

  • Acidification: Slowly add 1.05 equivalents of anhydrous HCl (e.g., 4M HCl in dioxane or dry HCl gas) while maintaining vigorous stirring.

    • Self-Validation: Extract a 10 µL aliquot, dilute in 1 mL of DI water, and monitor the pH. Ensure it drops below 2.0, confirming complete protonation.

  • Equilibration: Hold the solution at 50°C for 30 minutes to ensure complete salt formation and thermal homogenization.

  • Seeding (Critical Step): Cool the solution slowly (0.5°C/min) to the upper limit of the MSZ (typically 40–45°C). Introduce 1–2 wt% of pure pyrazole HCl seed crystals. Hold the temperature for 1 hour to allow the seed bed to establish.

  • Anti-Solvent Addition: Begin a highly controlled addition of the anti-solvent (e.g., heptane or methyl tert-butyl ether) at a rate of 0.1 volumes/hour using a syringe pump.

  • Cooling & Isolation: Once the target solvent ratio is reached, cool the suspension to 5°C at 0.25°C/min. Filter the resulting crystals.

Protocol B: Handling and Drying Hygroscopic Salts

Causality: The highly electronegative chloride ion in the pyrazole HCl crystal lattice acts as a strong hydrogen-bond acceptor, actively scavenging atmospheric moisture 3. This leads to deliquescence, where the salt absorbs enough water to dissolve itself.

Step-by-Step Methodology:

  • Inert Filtration: Perform all vacuum filtration inside a glovebag or under a continuous stream of dry nitrogen. Never pull ambient laboratory air through the filter cake.

  • Washing: Wash the cake with a cold, anhydrous, low-polarity solvent (e.g., cold diethyl ether) to displace the crystallization solvent without dissolving the salt.

  • Vacuum Drying: Transfer the damp cake immediately to a vacuum oven. Dry at 40°C under high vacuum (<10 mbar) with a slight nitrogen bleed to sweep away evolved solvent vapors.

  • Moisture Verification:

    • Self-Validation: Perform Karl Fischer (KF) titration on the dried bulk. The drying process is complete only when the water content is strictly <0.5% w/w.

  • Storage: Store the final API in double-lined polyethylene bags with silica desiccant sachets between the layers, sealed inside a high-density polyethylene (HDPE) container.

Section 2: Troubleshooting Guide (FAQs)

Q1: My pyrazole HCl salt "oils out" instead of crystallizing. Why does this happen, and how can I rescue the batch? Expert Answer: Oiling out (LLPS) occurs when the supersaturation level exceeds a critical threshold before nucleation can occur. The solution splits into a solute-rich oil and a solvent-rich continuous phase 2. Rescue Strategy: Do not cool the oil further; it will trap impurities and form a glass. Instead, reheat the mixture until the oil completely redissolves into a single clear phase. Adjust your solvent composition by adding 10-20% more of the primary solvent (e.g., ethanol). Cool the solution much more slowly, and introduce seed crystals before reaching the temperature at which the oil previously formed.

Q2: After filtration, my white crystals turn into a sticky paste within minutes. How do I prevent this? Expert Answer: You are observing deliquescence. Because the chloride counterion is highly hygroscopic, it facilitates rapid hydrogen bonding with atmospheric moisture 3. Prevention: You must break the exposure chain. Use a nitrogen-blanketed filter funnel and transfer the material to a vacuum oven immediately. If your facility lacks humidity control, consider forming a different salt (e.g., a mesylate or tosylate), which can reduce hygroscopicity by burying hydrogen-bond acceptors within the internal crystal lattice rather than exposing them on the surface.

Q3: My NMR shows that I have a mixture of the free base and the HCl salt. Why didn't it fully convert? Expert Answer: Pyrazole is an exceptionally weak base (pKa ~2.49) 1. If you used an aqueous HCl solution, the water creates a competitive equilibrium, acting as a base and competing with the pyrazole for the proton. Solution: Always use anhydrous HCl sources in anhydrous solvents. Furthermore, avoid excessive heating during the drying phase; keep vacuum oven temperatures below 50°C to prevent the thermal dissociation and volatilization of HCl.

Section 3: Quantitative Data & Matrices

Table 1: Solvent Selection Matrix for Pyrazole HCl Crystallization

Solvent SystemRolePolarity / Solvating PowerRisk of LLPS (Oiling Out)Recommended Use Case
Anhydrous Ethanol Primary SolventHigh (Protic)LowStandard dissolution of free base; excellent for initial salt formation.
Isopropanol (IPA) Primary SolventMedium (Protic)ModerateGood balance of solubility; lower boiling point aids in vacuum drying.
Diethyl Ether Anti-SolventLow (Aprotic)HighRapid precipitation; must be added slowly to avoid oiling out.
Heptane Anti-SolventVery Low (Non-polar)Very HighUse only with strict seeding protocols and highly controlled cooling.
Water ContaminantVery HighN/AAvoid. Causes salt dissociation due to the low pKa of pyrazole.

Table 2: Troubleshooting Matrix

SymptomRoot CauseCorrective Action
Oiling out upon cooling Supersaturation too high; bypassing MSZ.Reheat to single phase, dilute with primary solvent, use seeding.
Deliquescence on filter Ambient humidity > Critical Relative Humidity.Filter under N2 blanket; transfer immediately to vacuum oven.
Incomplete salt formation Aqueous HCl used; pyrazole is too weak a base.Switch to anhydrous HCl in dioxane/ether.
Discoloration (Yellow/Brown) Oxidation of impurities during hot dissolution.Degas solvents with N2; add an antioxidant (e.g., BHT) if compatible.

Section 4: Visualizations

G Base Pyrazole Free Base (Weak Base, pKa ~ 2.5) Protonation Protonation at N2 (Pyridine-like Nitrogen) Base->Protonation Acid Anhydrous HCl (Strong Acid) Acid->Protonation Salt Pyrazole Hydrochloride [C3H5N2]+ Cl- Protonation->Salt Complete Conversion Hygro Hygroscopic Liability (Cl- acts as H-bond acceptor) Salt->Hygro Exposure to Ambient RH

Mechanism of Pyrazole Protonation and the resulting hygroscopic liability of the chloride salt.

G Start Crude Pyrazole Free Base Dissolution Dissolve in Dry EtOH at 60°C Start->Dissolution Acidification Add 1.05 eq HCl (Anhydrous) Dissolution->Acidification Supersaturation Supersaturated Solution Acidification->Supersaturation LLPS Oiling Out (LLPS) Amorphous Phase Supersaturation->LLPS Rapid cooling / Fast Anti-solvent Seeding Add Seed Crystals at 45°C Supersaturation->Seeding Controlled cooling LLPS->Dissolution Reheat & Rescue Crystallization Nucleation & Crystal Growth Isolation Filter under N2 Wash with Cold Ether Crystallization->Isolation Seeding->Crystallization Slow Anti-solvent Addition Product Pure Pyrazole HCl (>99.5% Purity) Isolation->Product

End-to-end workflow for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

Section 5: References

  • Title: Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review Source: Academic Strive (Pharmaceutical Sciences & Analytical Research Journal) URL:

  • Title: An In-Line Study of Oiling Out and Crystallization Source: ResearchGate URL:

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: Semantic Scholar URL:

Sources

Troubleshooting

Technical Support Center: HPLC Method Development and Optimization for Chloropropyl Pyrazole Derivatives

Welcome to the technical support center dedicated to addressing the nuances of High-Performance Liquid Chromatography (HPLC) method development for chloropropyl pyrazole derivatives. This guide is designed for researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the nuances of High-Performance Liquid Chromatography (HPLC) method development for chloropropyl pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of analyzing these unique compounds. Our focus is on providing not just solutions, but a foundational understanding of the chromatographic principles at play, empowering you to develop robust and reliable analytical methods.

Introduction: The Analytical Challenge of Chloropropyl Pyrazole Derivatives

Chloropropyl pyrazole derivatives present a unique set of challenges in HPLC analysis. Their structure, which combines a heterocyclic pyrazole ring with a flexible and reactive chloropropyl chain, can lead to a range of chromatographic issues. These include peak tailing due to the basicity of the pyrazole nitrogen, poor retention on traditional reversed-phase columns, and potential for on-column degradation. A systematic and well-informed approach to method development is therefore crucial for achieving accurate and reproducible results.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I'm observing significant peak tailing for my chloropropyl pyrazole analyte. What are the likely causes and how can I resolve this?

A1: Peak tailing is a common issue when analyzing basic compounds like pyrazole derivatives and often points to secondary interactions with the stationary phase.[1]

  • Causality: The primary cause is often the interaction between the basic nitrogen atoms in the pyrazole ring and acidic residual silanol groups on the surface of silica-based C18 columns.[2] This leads to a mixed-mode retention mechanism, resulting in asymmetrical peaks.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The most effective way to mitigate this is by controlling the ionization state of your analyte. By adjusting the mobile phase pH to be at least 2 pH units below the pKa of the pyrazole nitrogen, you can ensure the analyte is in a single, protonated state, which minimizes secondary interactions. A buffer concentration of 5–10 mM is typically sufficient.[3]

    • Use of Mobile Phase Additives: Incorporating a small percentage (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid into the mobile phase can help to mask the residual silanols and improve peak shape.[4][5]

    • Column Selection: Consider using a column with a highly inert stationary phase, such as one with end-capping technology, which reduces the number of accessible silanol groups. A column with reduced silanol activity, like an XTerra MS C18, can be beneficial.[6]

    • Lower Analyte Concentration: High concentrations of the analyte can saturate the active sites on the stationary phase, leading to peak tailing.[3] Try reducing the injection volume or the concentration of your sample.

Q2: My chloropropyl pyrazole derivative shows poor retention on a standard C18 column. What strategies can I employ to increase its retention?

A2: Poor retention is a frequent challenge for some of the more polar pyrazole derivatives.

  • Causality: The polarity of your specific derivative might be too high for effective retention on a non-polar C18 stationary phase, especially with highly aqueous mobile phases.

  • Troubleshooting Steps:

    • Decrease Mobile Phase Polarity: The most straightforward approach is to decrease the proportion of the aqueous component in your mobile phase and increase the organic modifier (e.g., acetonitrile or methanol).

    • Consider a Different Stationary Phase: If adjusting the mobile phase is insufficient, a more polar stationary phase may be necessary. Options include:

      • Phenyl-Hexyl Column: Offers alternative selectivity through π-π interactions with the pyrazole ring.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like bare silica, diol, or amide) with a highly organic mobile phase.[7][8][9] HILIC is particularly effective for separating highly polar compounds that show little to no retention in reversed-phase chromatography.[10]

    • Ion-Pair Chromatography: For ionizable chloropropyl pyrazole derivatives, adding an ion-pairing reagent to the mobile phase can significantly enhance retention on a reversed-phase column.[11]

Q3: I'm struggling with poor resolution between my main analyte peak and an impurity. How can I improve the separation?

A3: Achieving adequate resolution is critical for accurate quantification, especially in stability-indicating methods.

  • Causality: Poor resolution can stem from insufficient selectivity of the chromatographic system for the analyte and the impurity.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition:

      • Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.

      • Adjust pH: A small change in the mobile phase pH can significantly impact the retention times of ionizable compounds, potentially improving resolution.

    • Gradient Elution: If an isocratic method is failing, a gradient elution program, where the mobile phase composition changes over time, can help to resolve closely eluting peaks.[12]

    • Reduce Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution.

    • Decrease Column Temperature: Lowering the column temperature can sometimes enhance selectivity, although it may also increase peak broadening.

Q4: My retention times are drifting between injections. What could be causing this instability?

A4: Retention time reproducibility is essential for reliable identification and quantification.

  • Causality: Drifting retention times can be caused by a number of factors, including an unequilibrated column, changes in mobile phase composition, or issues with the HPLC system.[13]

  • Troubleshooting Steps:

    • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration.

    • Check Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. If using a buffer, make sure it is fully dissolved and the pH is accurately adjusted.[14]

    • Degas the Mobile Phase: Dissolved gases in the mobile phase can lead to pressure fluctuations and, consequently, retention time shifts.[14]

    • Inspect the HPLC System: Check for leaks in the pump, injector, or fittings.[15] Also, ensure the pump is delivering a consistent flow rate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for a novel chloropropyl pyrazole derivative?

A1: A pragmatic starting point is to use a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a simple gradient elution.[4][5] A common mobile phase combination is 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). A broad gradient from 10% to 90% B over 20-30 minutes will give you a good initial overview of the retention behavior of your compound and any impurities.

Q2: How do I develop a stability-indicating HPLC method for my chloropropyl pyrazole derivative?

A2: A stability-indicating method is one that can separate the drug substance from its degradation products.[16] To develop such a method, you need to perform forced degradation studies.[17][18] This involves subjecting your analyte to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The developed HPLC method must then be able to resolve the main analyte peak from all the degradation product peaks.

Q3: Are there any specific considerations for sample preparation of chloropropyl pyrazole derivatives?

A3: Yes, the solubility of your derivative will be a key factor. It's always best to dissolve your sample in the mobile phase to avoid peak distortion.[2] If this is not possible, use a solvent that is weaker than the mobile phase. Given the potential for reactivity of the chloropropyl group, be mindful of the sample solvent and storage conditions to prevent degradation before analysis.

Q4: When should I consider using UPLC instead of HPLC?

A4: Ultra-Performance Liquid Chromatography (UPLC) uses columns with smaller particle sizes (<2 µm) and can operate at higher pressures. This results in faster analysis times, better resolution, and increased sensitivity.[19] If you are dealing with complex samples containing many impurities or need high-throughput analysis, UPLC would be a significant advantage.

Experimental Protocols

Protocol 1: Generic Starting Conditions for Method Development
ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm or max absorbance)
Injection Volume 10 µL
Protocol 2: Forced Degradation Study
  • Prepare Stock Solution: Prepare a stock solution of your chloropropyl pyrazole derivative in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Degradation: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.

  • Base Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH and heat at 60 °C for a specified time. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

  • Thermal Degradation: Keep the solid drug substance and a solution of the drug substance at an elevated temperature (e.g., 80 °C) for a specified time.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to UV light.

  • Analysis: Analyze all stressed samples using your developed HPLC method alongside a non-degraded control sample.

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Initial Screening cluster_1 Optimization cluster_2 Validation Define_Analyte_Properties Define Analyte Properties (pKa, logP, solubility) Select_Column_MobilePhase Select Initial Column & Mobile Phase (e.g., C18, ACN/Water with acid) Define_Analyte_Properties->Select_Column_MobilePhase Run_Broad_Gradient Run Broad Gradient Scan Select_Column_MobilePhase->Run_Broad_Gradient Assess_Initial_Run Assess Initial Run (Retention, Peak Shape, Resolution) Run_Broad_Gradient->Assess_Initial_Run Optimize_Gradient Optimize Gradient Slope & Time Assess_Initial_Run->Optimize_Gradient Good Retention Optimize_Mobile_Phase Optimize Mobile Phase (pH, Organic Modifier, Additives) Assess_Initial_Run->Optimize_Mobile_Phase Poor Peak Shape Optimize_Temp_Flow Optimize Temperature & Flow Rate Optimize_Gradient->Optimize_Temp_Flow Optimize_Mobile_Phase->Optimize_Temp_Flow Method_Validation Method Validation (ICH Guidelines) Optimize_Temp_Flow->Method_Validation Optimized Method

Caption: A systematic workflow for HPLC method development.

References

  • IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • ACS Omega. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. Retrieved from [Link]

  • PMC. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • ResearchGate. (2026, February 10). Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (2004, November 15). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Retrieved from [Link]

  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

  • Semantic Scholar. (2014, September 27). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Retrieved from [Link]

  • ResearchGate. (2024, January 18). Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations. Retrieved from [Link]

  • View of DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE PESTICIDES: CASE STUDIES OF BENZOBICYCLON, ACETOCHLOR AND CHLORDANE. Retrieved from [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved from [Link]

  • ResearchGate. Typical LC-MS/MS MRM chromatograms of 5 pyrazole fungicides of (A).... Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2010, January 23). Hydrophilic Interaction Liquid Chromatography (HILIC). Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024, August 10). Hydrophilic Interaction Liquid Chromatography (Hilic). Retrieved from [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Chromatography Today. Solving Common Errors in HPLC. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. Validated Stability-Indicating HPLC Method for the Determination of Pantoprazole in the Presence of Its Degradation Products. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • PMC. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Retrieved from [Link]

  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • IJSDR. Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • PMC. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]

  • Cytiva. (2022, November 15). HPLC Pain Points. Retrieved from [Link]

  • Biomedical Journal of. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Retrieved from [Link]

  • ijprajournal. Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • LCGC International. (2025, November 30). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-(3-Chloropropyl)-1-methyl-1H-pyrazole Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis and purification of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride . This guide is engineered for researchers and drug development professionals to trouble...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride . This guide is engineered for researchers and drug development professionals to troubleshoot batch failures, minimize impurities, and optimize scale-up workflows.

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the mechanistic causality behind each impurity and implement self-validating protocols to ensure your chemistry works predictably every time.

Mechanistic Overview & Impurity Pathways

Before addressing specific failures, it is critical to understand the reaction landscape. The synthesis typically involves the chlorination of the precursor 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol using thionyl chloride (SOCl₂), followed by precipitation as a hydrochloride salt. Impurities arise when the delicate balance of nucleophilicity, electrophilicity, and thermal stability is disrupted.

SynthesisPathway SM 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol (Precursor) Reagent SOCl2 + Cat. DMF (Chlorination) SM->Reagent Substitution Intermediate 4-(3-chloropropyl)-1-methyl-1H-pyrazole (Free Base) Reagent->Intermediate -SO2, -HCl ImpA Unreacted Precursor (Impurity A) Reagent->ImpA Incomplete Rxn Salt 4-(3-chloropropyl)-1-methyl-1H-pyrazole HCl (Target API) Intermediate->Salt + Anhydrous HCl ImpB Quaternary Pyrazolium Dimer (Impurity B) Intermediate->ImpB Intermolecular N2-Alkylation ImpC 4-Allyl-1-methyl-1H-pyrazole (Impurity C) Intermediate->ImpC Thermal Elimination

Synthetic pathway of 4-(3-chloropropyl)-1-methyl-1H-pyrazole HCl and primary impurity origins.

Troubleshooting FAQs

Q1: Why am I seeing a persistent polar impurity (lower retention time) in my final batch, and how do I eliminate it?

Issue: LC-MS identifies this polar impurity as the unreacted alcohol precursor (Impurity A). Expertise & Causality: Chlorination with SOCl₂ proceeds via a chlorosulfite intermediate. For the final S_N2 (or S_Ni) collapse to occur, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases must be expelled. If the system is closed or lacks a catalyst, the equilibrium stalls, leaving unreacted alcohol [1]. Trustworthiness (Self-Validating System): Introduce a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with SOCl₂ to form a highly electrophilic Vilsmeier-Haack type intermediate (chloroiminium ion), which rapidly activates the alcohol. The system is self-validating: active gas bubbling indicates the reaction is proceeding; when bubbling ceases, the chlorosulfite collapse is complete.

Q2: LC-MS analysis shows a high molecular weight impurity (m/z 281). What is causing this dimerization?

Issue: Formation of a quaternary pyrazolium dimer (Impurity B). Expertise & Causality: The free base of your product is inherently unstable at high concentrations. It possesses a nucleophilic nitrogen at the N2 position of the pyrazole ring and a highly reactive electrophilic 3-chloropropyl tail. At elevated temperatures or high concentrations, intermolecular N-alkylation occurs, forming a dimer [2]. Trustworthiness (Self-Validating System): To prevent this, the protocol must quench the nucleophilicity of the N2 atom immediately after workup. By keeping the free base dilute, chilling it to <5°C, and immediately introducing anhydrous HCl, the N2 atom is protonated. If the resulting salt crystallizes as a free-flowing white powder without sticky resins, the dimerization pathway has been successfully blocked.

Q3: We are detecting an impurity with a mass of [M-36] relative to the free base. How can we prevent this?

Issue: Loss of HCl leading to 4-allyl-1-methyl-1H-pyrazole (Impurity C). Expertise & Causality: This is an E2 elimination byproduct. The protons adjacent to the pyrazole ring are slightly acidic. If the reaction mixture is subjected to excessive thermal stress during solvent evaporation, or if a strong base (like NaOH) is used during the aqueous workup, elimination outcompetes the stability of the alkyl chloride. Trustworthiness (Self-Validating System): Strictly control the internal temperature during rotary evaporation (water bath ≤ 30°C) and use mild aqueous sodium bicarbonate (NaHCO₃) for neutralization. A stable aqueous pH of 7.5–8.0 during workup validates that the conditions are too mild to trigger E2 elimination.

Q4: The final hydrochloride salt is oily or fails to crystallize properly. What is the correct salt formation protocol?

Issue: Oiling out due to hygroscopicity or residual polar solvents. Expertise & Causality: Pyrazole hydrochloride salts are highly prone to hygroscopicity [3]. The presence of residual water or unreacted alcohol disrupts the crystal lattice, causing the API to oil out rather than precipitate. Trustworthiness (Self-Validating System): Switch to strictly anhydrous antisolvents (e.g., MTBE or Ethyl Acetate). The crystallization is self-validating: pure, dry API will spontaneously nucleate and crash out of MTBE upon the addition of HCl in dioxane. If an oil forms, it is an immediate diagnostic indicator of moisture ingress or Impurity A contamination.

Impurity Profiling & Mitigation Matrix

TroubleshootingTree Start Batch Fails Purity Spec (HPLC/LC-MS) Q1 Identify Predominant Impurity Start->Q1 ImpA Polar Impurity (Unreacted Alcohol) Q1->ImpA ImpB High Mass Impurity (Dimer m/z 281) Q1->ImpB ImpC Non-Polar Impurity (Allyl m/z 123) Q1->ImpC SolA Optimize SOCl2/DMF Ensure Off-gassing ImpA->SolA SolB Increase Dilution Accelerate Salt Formation ImpB->SolB SolC Strict Temp Control (< 30°C during workup) ImpC->SolC

Decision tree for identifying and mitigating common synthesis impurities based on LC-MS data.

Table 1: Quantitative Impurity Data
Impurity NameStructural CharacteristicTypical HPLC RRTLC-MS m/z [M+H]⁺Mitigation Strategy
Target API (Free Base) 4-(3-chloropropyl)-1-methyl-1H-pyrazole1.00159.07N/A
Impurity A 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol~0.65141.10Add cat. DMF; ensure complete SO₂/HCl off-gassing.
Impurity B Quaternary Pyrazolium Dimer~1.45281.15 (M⁺)Dilute free base; maintain <5°C; rapid HCl salt formation.
Impurity C 4-Allyl-1-methyl-1H-pyrazole~1.20123.09Limit evap. bath to ≤30°C; use NaHCO₃ for workup.

Experimental Methodologies

Protocol 1: Optimized Synthesis of the Free Base (Minimizing Impurities A & C)

This protocol utilizes a Vilsmeier-Haack driven chlorination to ensure 100% conversion while preventing thermal degradation.

  • Setup: Equip a thoroughly dried round-bottom flask with a magnetic stirrer, an addition funnel, and a gas scrubber system (to neutralize SO₂/HCl).

  • Reagent Charging: Dissolve 1.0 eq of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol in anhydrous Dichloromethane (DCM) (10 mL/g). Add 0.05 eq of anhydrous DMF.

  • Chlorination: Cool the mixture to 0°C. Dropwise, add 1.5 eq of SOCl₂ over 30 minutes.

  • Self-Validation Checkpoint 1: Observe gas evolution. Remove the ice bath and let the reaction warm to 20°C. Stir for 2–4 hours until gas evolution completely ceases (validating the collapse of the chlorosulfite intermediate).

  • Quenching: Cool back to 0°C. Slowly quench with saturated aqueous NaHCO₃ until the aqueous layer stabilizes at pH 7.5–8.0. Do not use NaOH.

  • Extraction & Concentration: Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure with the water bath strictly set to ≤ 30°C to prevent Impurity C (elimination).

Protocol 2: Anhydrous Hydrochloride Salt Formation (Minimizing Impurity B)

This protocol prevents dimerization by rapidly protonating the nucleophilic N2 atom in an anhydrous environment.

  • Dilution: Immediately redissolve the crude free base oil in anhydrous Methyl tert-butyl ether (MTBE) (15 mL/g) to keep the concentration low.

  • Cooling: Chill the solution to 0–5°C in an ice bath.

  • Salt Formation: Dropwise, add 1.1 eq of a standardized solution of HCl in Dioxane (4M).

  • Self-Validation Checkpoint 2: A white precipitate should form immediately upon contact. If the solution turns cloudy and oils out, residual water or Impurity A is present. Clean precipitation validates a successful, anhydrous environment.

  • Isolation: Stir for 30 minutes at 0°C to maximize yield. Filter the white solid under a blanket of nitrogen (to prevent moisture ingress), wash with cold anhydrous MTBE, and dry under high vacuum at room temperature.

References

  • Title: A Comparative Guide to Thionyl Chloride and Oxalyl Chloride for the Chlorination of Dodecanol Source: BenchChem URL: 1

  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Publications URL: 2

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: MDPI (Pharmaceutics 2023) URL: 3

Sources

Reference Data & Comparative Studies

Validation

4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride vs 4-(2-chloroethyl)-1-methyl-1H-pyrazole

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal building block is rarely a simple matter of availability; it is a strategic decision that impacts both synthetic efficiency and the p...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal building block is rarely a simple matter of availability; it is a strategic decision that impacts both synthetic efficiency and the pharmacological profile of the final active pharmaceutical ingredient (API).

This guide provides an in-depth technical comparison between two critical alkylating agents used to install the 1-methyl-1H-pyrazole motif: 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride and 4-(2-chloroethyl)-1-methyl-1H-pyrazole . We will explore the causality behind their structural differences, the thermodynamic implications of their linker lengths, and the precise experimental workflows required to utilize them effectively.

Structural and Physicochemical Profiling

The 1-methyl-1H-pyrazole moiety is a highly privileged scaffold in medicinal chemistry. It is frequently deployed as a polar bioisostere for phenyl rings to reduce lipophilicity (LogP), improve aqueous solubility, and provide a potent hydrogen-bond acceptor (via the N2 nitrogen) without introducing metabolic liabilities like CYP450-mediated aromatic oxidation [1].

While both reagents deliver the same terminal heterocycle, their distinct linker lengths and salt forms dictate their handling and application.

Quantitative Comparison Table
Property4-(2-chloroethyl)-1-methyl-1H-pyrazole4-(3-chloropropyl)-1-methyl-1H-pyrazole HCl
CAS Number 1093881-63-01251925-28-6
Molecular Weight 144.60 g/mol 195.09 g/mol
Physical State Liquid / Low-melting solidCrystalline Solid
Form Free BaseHydrochloride Salt
Linker Length 2 carbons (Ethyl)3 carbons (Propyl)
Storage Stability Moderate (Prone to slow dimerization)High (HCl salt deactivates the pyrazole)
Base Requirement (SN2) 1.0 – 1.5 equivalents2.5 – 3.0 equivalents (Requires neutralization)

Mechanistic Role in Structure-Activity Relationship (SAR) Design

The choice between an ethyl and a propyl linker is governed by the topography of the target protein's binding pocket and the thermodynamics of ligand binding.

  • The Ethyl Linker (2-carbon): Shorter linkers reduce the conformational degrees of freedom. When targeting a shallow, solvent-exposed pocket, the ethyl linker minimizes the entropic penalty upon binding. The rigidity ensures the pyrazole vector remains predictable, which is critical when designing rigid STING agonists or kinase hinge-binders [2].

  • The Propyl Linker (3-carbon): A longer aliphatic chain provides the flexibility needed to navigate tortuous binding channels or reach deep cryptic pockets. However, this flexibility comes at an entropic cost; the molecule must "freeze" out more rotatable bonds upon binding.

SAR_Logic SAR SAR Objective: Install 1-Methylpyrazole Pocket Analyze Target Binding Site Topography SAR->Pocket Shallow Shallow Pocket (Minimize Entropic Penalty) Pocket->Shallow Deep Deep/Cryptic Pocket (Require Conformational Reach) Pocket->Deep Ethyl Select Ethyl Linker: 4-(2-chloroethyl)-1-methyl-1H-pyrazole Shallow->Ethyl Propyl Select Propyl Linker: 4-(3-chloropropyl)-1-methyl-1H-pyrazole HCl Deep->Propyl

Fig 1: SAR decision tree for selecting pyrazole linker lengths based on binding pocket topography.

Experimental Workflows and Causality

The synthetic deployment of these two reagents requires distinct protocols. Primary alkyl chlorides are relatively poor electrophiles compared to bromides or iodides. Therefore, both protocols utilize a Finkelstein reaction mechanism —the catalytic addition of Potassium Iodide (KI)—to generate a highly reactive alkyl iodide intermediate in situ, thereby accelerating the SN2 substitution.

Furthermore, the salt form of the propyl derivative introduces a critical stoichiometric variable: the hydrochloride salt must be fully neutralized before the SN2 reaction can proceed efficiently, lest the acid protonate the nucleophile and stall the reaction.

Protocol A: Alkylation via 4-(2-chloroethyl)-1-methyl-1H-pyrazole (Free Base)

Self-Validating System: This protocol is designed for the N-alkylation of a secondary amine or O-alkylation of a phenol. The reaction is self-validating via LC-MS monitoring; the disappearance of the nucleophile mass and the appearance of the [M+109]+ adduct confirms successful coupling.

  • Nucleophile Activation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the core nucleophile (1.0 mmol) in anhydrous DMF (5.0 mL). Add anhydrous K₂CO₃ (1.5 mmol, 1.5 eq). Stir at 25 °C for 15 minutes to ensure complete deprotonation of the nucleophile.

  • Electrophile Addition: Add 4-(2-chloroethyl)-1-methyl-1H-pyrazole (1.2 mmol, 1.2 eq) via syringe.

  • Catalytic Acceleration: Add KI (0.1 mmol, 0.1 eq). Causality: The iodide ion acts as a nucleophilic catalyst, displacing the chloride to form a transient, highly reactive ethyl iodide intermediate, which drastically lowers the activation energy of the subsequent SN2 attack.

  • Thermal SN2: Seal the vial and heat to 80 °C for 12 hours.

  • Validation: Sample 10 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Proceed to workup only when the starting material peak is <5% by UV integration.

  • Workup: Quench with H₂O (15 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Alkylation via 4-(3-chloropropyl)-1-methyl-1H-pyrazole HCl (Salt)
  • Nucleophile Activation & Salt Neutralization: Dissolve the core nucleophile (1.0 mmol) in anhydrous DMF (5.0 mL). Add anhydrous K₂CO₃ (3.0 mmol, 3.0 eq). Causality: The SN2 reaction will fail if insufficient base is used. Exactly 1.0 equivalent of K₂CO₃ is consumed immediately to neutralize the HCl salt of the reagent, preventing the acidic quenching of your nucleophile. The remaining 2.0 equivalents drive the alkylation.

  • Electrophile Addition: Add 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride (1.2 mmol, 1.2 eq) as a solid.

  • Catalytic Acceleration: Add KI (0.2 mmol, 0.2 eq). Causality: Propyl chlorides undergo SN2 reactions slightly slower than ethyl chlorides due to the increased steric hindrance and conformational dynamics of the longer chain. A higher catalyst loading ensures complete conversion.

  • Thermal SN2: Seal and heat to 85 °C for 16 hours.

  • Validation & Workup: Follow the identical LC-MS validation and extraction procedure as outlined in Protocol A. The expected mass shift is [M+123]+ .

Workflow Step1 Prepare Core Scaffold (Nucleophile: R-OH or R-NH2) Split Select Alkylating Agent Step1->Split PathA 4-(2-chloroethyl)-1-methyl-1H-pyrazole (Free Base) Split->PathA PathB 4-(3-chloropropyl)-1-methyl-1H-pyrazole Hydrochloride Split->PathB BaseA Add 1.5 eq K2CO3 + 0.1 eq KI in DMF PathA->BaseA BaseB Add 3.0 eq K2CO3 (Extra base neutralizes HCl) PathB->BaseB Heat Heat at 80-85°C for 12-16h (Self-Validate via LC-MS) BaseA->Heat BaseB->Heat Workup Aqueous Workup (LiCl wash) & Silica Gel Purification Heat->Workup

Fig 2: Experimental workflow for SN2 alkylation comparing free base vs. hydrochloride salt pyrazoles.

Reaction Optimization Data

To further guide your experimental design, the following table summarizes typical reaction parameters and expected yields based on the nucleophile type, derived from standard medicinal chemistry optimization campaigns [1][2].

Nucleophile TypeReagent UsedBase / CatalystTemp / TimeAverage Isolated Yield
Phenol (Ar-OH) Ethyl (Free Base)1.5 eq K₂CO₃ / 0.1 eq KI80 °C / 12 h82 - 88%
Phenol (Ar-OH) Propyl (HCl Salt)3.0 eq K₂CO₃ / 0.2 eq KI85 °C / 16 h78 - 85%
Amine (R₂NH) Ethyl (Free Base)2.0 eq DIPEA / 0.1 eq KI90 °C / 14 h70 - 75%
Amine (R₂NH) Propyl (HCl Salt)3.5 eq DIPEA / 0.2 eq KI90 °C / 18 h65 - 72%

Note: For less nucleophilic anilines, switching the solvent from DMF to NMP and increasing the temperature to 110 °C may be required to overcome the activation barrier.

References

  • Structure–Activity Relationships of Small Molecule Autotaxin Inhibitors with a Discrete Binding Mode Journal of Medicinal Chemistry (2017). Demonstrates the strategic use of 1-methylpyrazole alkylation to optimize binding vectors and improve pharmacokinetic profiles. URL:[Link]

  • Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates Journal of Medicinal Chemistry (2023). Highlights the incorporation of pyrazole-based hydrophilic scaffolds and linkers in advanced drug design. URL:[Link]

Comparative

A Comprehensive Guide to Validating the HPLC Assay for 4-(3-Chloropropyl)-1-methyl-1H-pyrazole Hydrochloride Purity

Executive Summary The compound 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride (CAS No. 1251925-28-6) serves as a critical building block in the synthesis of complex pharmaceutical active ingredients (APIs).

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride (CAS No. 1251925-28-6) serves as a critical building block in the synthesis of complex pharmaceutical active ingredients (APIs). Because impurities in starting materials can propagate through synthetic pathways and compromise final API safety, establishing a highly specific, robust, and validated purity assay is paramount.

This guide provides an objective comparison of analytical techniques for this compound, demonstrating why Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is superior to alternatives like Gas Chromatography (GC) or Titration. Furthermore, it details a comprehensive, self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines[1][2].

Chemical Context & Analytical Challenges

To design an effective analytical method, one must first understand the physicochemical vulnerabilities of the analyte:

  • Salt Form & Polarity: As a hydrochloride salt of a nitrogen-containing heterocycle, the molecule is highly polar and water-soluble.

  • Reactivity of the Chloropropyl Group: The terminal alkyl chloride is susceptible to nucleophilic substitution. Under alkaline conditions or elevated temperatures, it rapidly undergoes hydrolysis to form 4-(3-hydroxypropyl)-1-methyl-1H-pyrazole[3].

  • Chromophore: The pyrazole ring possesses a strong conjugated system, making it highly responsive to UV detection (optimal at ~215 nm).

The Causality Behind Method Selection

Why not use Gas Chromatography (GC-FID)? The C-Cl bond is relatively weak. In the high-temperature environment of a GC injection port (>200°C), the chloropropyl group is prone to thermal elimination (dehydrohalogenation), forming an artifactual allyl-pyrazole derivative. Furthermore, the hydrochloride salt dissociates thermally, and the liberated HCl can degrade the stationary phase of the GC column. Therefore, a room-temperature technique like RP-HPLC is analytically mandatory to preserve sample integrity.

Method Comparison: RP-HPLC vs. Alternatives

The table below summarizes the quantitative and qualitative performance data comparing RP-HPLC against common alternatives for this specific pyrazole derivative.

Performance MetricRP-HPLC-UV (Proposed)GC-FID (Alternative 1)Potentiometric Titration (Alternative 2)
Specificity Excellent (Resolves positional isomers & hydrolysis products)Poor (Generates thermal degradation artifacts)Very Poor (Measures total Cl⁻ or basic nitrogen only)
Sensitivity (LOD) ~0.05 µg/mL~1.0 µg/mLN/A (Macro-scale technique)
Sample Integrity Intact (Analyzed at 30°C in buffered solution)Compromised (Thermal breakdown of HCl salt)Intact
Precision (%RSD) < 1.0%> 3.0% (Due to inconsistent decomposition)< 0.5%
Primary Utility API Release & Comprehensive Impurity ProfilingNot Recommended for this saltBulk Assay only (Cannot detect organic impurities)

E-E-A-T Driven Validation Protocol (ICH Q2(R2) Compliant)

Validating this HPLC method requires proving that the system can unequivocally assess the analyte in the presence of expected impurities[4]. According to ICH Q2(R2), a stability-indicating method must be subjected to forced degradation to prove specificity[5].

Specificity & Forced Degradation Workflow

To ensure the HPLC method can separate the intact pyrazole from its degradation products (specifically the hydroxypropyl hydrolysis product), the sample is subjected to extreme stress conditions.

ForcedDegradation Start 4-(3-chloropropyl)-1-methyl-1H-pyrazole HCl Sample Preparation Acid Acid Hydrolysis (0.1N HCl, 60°C, 2h) Start->Acid Base Base Hydrolysis (0.1N NaOH, RT, 1h) Start->Base Oxidation Oxidation (3% H2O2, RT, 2h) Start->Oxidation Thermal Thermal Stress (Solid, 80°C, 24h) Start->Thermal Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Dilute Direct Dilution to Target Concentration Oxidation->Dilute Thermal->Dilute HPLC HPLC-UV Analysis (Peak Purity & Resolution Assessment) Neutralize->HPLC Dilute->HPLC Result Mass Balance Confirmed & Specificity Validated HPLC->Result

Workflow for forced degradation and specificity testing of 4-(3-chloropropyl)-1-methyl-1H-pyrazole.

Core Validation Parameters
  • System Suitability: Before any validation run, the system must self-validate. The tailing factor for the pyrazole peak must be ≤ 1.5. Mechanistic note: Tailing is controlled by using a highly acidic mobile phase (pH ~2.5) to keep the pyrazole nitrogens fully protonated, preventing secondary interactions with residual silanols on the C18 silica.

  • Linearity & Range: Evaluated from 50% to 150% of the target working concentration (e.g., 50 µg/mL to 150 µg/mL)[5]. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Determined by spiking known quantities of the reference standard into a placebo matrix at 80%, 100%, and 120% levels. Acceptance criteria: 98.0% – 102.0% recovery[6].

  • Precision: Assessed via Repeatability (6 injections of 100% concentration on the same day) and Intermediate Precision (different analyst, different day). %RSD must be ≤2.0% [7].

Step-by-Step Experimental Methodology

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 1.0 mL of Trifluoroacetic acid (TFA) in 1000 mL of HPLC-grade water (0.1% v/v). Filter through a 0.22 µm membrane. Why TFA? It acts as an ion-pairing agent for the basic pyrazole, improving retention and peak symmetry on the reversed-phase column.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Diluent: Water : Acetonitrile (80:20, v/v). Do not use pure water, as the lack of organic modifier can cause the compound to degrade slowly over time in the autosampler.

Chromatographic Conditions
  • Column: End-capped C18 column (250 mm × 4.6 mm, 5 µm particle size).

  • Column Temperature: 30°C ± 2°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 215 nm.

  • Gradient Program:

    • 0–5 min: 5% B (Isocratic hold to retain the highly polar salt)

    • 5–15 min: 5% 60% B (Linear gradient to elute non-polar dimeric impurities)

    • 15–20 min: 60% B (Column wash)

    • 20–25 min: 5% B (Re-equilibration)

Sample Preparation
  • Standard Solution: Accurately weigh ~50.0 mg of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride reference standard into a 50 mL volumetric flask.

  • Add 30 mL of Diluent and sonicate for 5 minutes until fully dissolved.

  • Dilute to volume with Diluent and mix well (Concentration: 1.0 mg/mL).

  • Transfer 5.0 mL of this stock solution to a 50 mL volumetric flask and dilute to volume with Diluent to achieve the final working concentration of 100 µg/mL .

Execution & System Suitability Checking

Inject the Diluent as a blank to ensure no baseline interference. Inject the Standard Solution six consecutive times. Verify that the Relative Standard Deviation (%RSD) of the peak areas is ≤1.0% , and the theoretical plate count is ≥5000 . Once system suitability is passed, proceed with injecting the validation samples (linearity, accuracy, and forced degradation mixtures).

References

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • International Journal of Chemical and Pharmaceutical Analysis (IJCPA). (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivatives. Retrieved from [Link]

Sources

Validation

Spectroscopic Comparison of Substituted 1-Methyl-1H-Pyrazole Derivatives: A Definitive Guide for Structural Elucidation

As a Senior Application Scientist in medicinal chemistry and analytical development, I frequently encounter the challenge of differentiating pyrazole regioisomers. The 1-methyl-1H-pyrazole scaffold is a privileged pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and analytical development, I frequently encounter the challenge of differentiating pyrazole regioisomers. The 1-methyl-1H-pyrazole scaffold is a privileged pharmacophore found in numerous kinase inhibitors, anti-inflammatory agents, and CNS-active drugs. However, functionalizing this ring often yields mixtures of 3-, 4-, and 5-substituted derivatives.

This guide provides an objective, data-driven comparison of the spectroscopic signatures (NMR and FT-IR) of 1-methyl-1H-pyrazole derivatives. By understanding the electronic causality behind these spectral shifts, researchers can design self-validating analytical workflows to unequivocally assign regioisomeric structures.

Structural and Electronic Fundamentals

To understand the spectroscopic behavior of 1-methyl-1H-pyrazole, we must first analyze its electronic topology. Unlike unsubstituted 1H-pyrazoles, which undergo rapid annular tautomerism that averages the signals of C3 and C5 on the NMR timescale, N-methylation "locks" the tautomeric state .

This rigid structure features two distinct nitrogen atoms:

  • N1 (Pyrrole-like): The methylated nitrogen donates its lone pair into the aromatic π -system, acting as a strong electron-donating group (EDG) via resonance.

  • N2 (Pyridine-like): The unmethylated nitrogen possesses an orthogonal lone pair and withdraws electron density via induction.

The Causality of Shielding: The push-pull dynamic between N1 and N2 drives electron density toward the C4 position. Consequently, the C4 carbon and its attached proton are significantly shielded compared to the C3 and C5 positions. This fundamental electronic asymmetry is the cornerstone of our spectroscopic comparison .

Figure 1: Logical workflow for determining substitution patterns in 1-methylpyrazole derivatives.

Spectroscopic Profiling: A Comparative Analysis

Multinuclear NMR Spectroscopy ( 1 H, 13 C, 15 N)

The most robust method for comparing pyrazole alternatives is multinuclear NMR.

  • 1 H NMR: In the baseline 1-methyl-1H-pyrazole, the C4-H resonates upfield at δ ~6.21 ppm due to the resonance-induced electron density. The C3-H ( δ ~7.49 ppm) and C5-H ( δ ~7.30 ppm) are deshielded. Introducing an electron-withdrawing group (EWG) at C4 will deshield C3 and C5 further, whereas an EDG will shield them.

  • 13 C NMR: Carbon shifts mirror the proton environment. C4 is highly shielded ( δ ~105.5 ppm), while C3 ( δ ~138.8 ppm) and C5 ( δ ~129.3 ppm) are deshielded .

  • 15 N NMR: The locked tautomerism makes 15 N NMR highly diagnostic. The N1 atom is heavily shielded due to its lone pair delocalization, whereas the N2 atom is deshielded. Isotopic labeling or 1 H- 15 N HMBC experiments can definitively confirm the N-methylation site .

Vibrational Spectroscopy (FT-IR)

While less definitive for regioisomer assignment than NMR, FT-IR provides orthogonal validation of the pyrazole ring integrity. The C=N stretching frequency typically appears at ~1550 cm −1 , and the aromatic ring C-H stretches manifest above 3100 cm −1 . Substituents at the C4 position exert the strongest inductive effect on the C=N bond order.

Quantitative Data Comparison

Table 1: Baseline Spectroscopic Data for 1-Methyl-1H-pyrazole (in CDCl 3​ )

Nucleus / ModePositionChemical Shift ( δ , ppm) / Frequency (cm −1 )Multiplicity / Intensity
1 H NMR C4-H6.21Triplet (apparent), J ~2.0 Hz
C5-H7.30Doublet, J ~2.0 Hz
C3-H7.49Doublet, J ~2.0 Hz
N-CH 3​ 3.85Singlet
13 C NMR C4105.5CH
C5129.3CH
C3138.8CH
N-CH 3​ 39.2CH 3​
FT-IR C-H (Ring)~3110Weak
C=N~1550Medium-Strong

Table 2: Diagnostic NMR Logic for Regioisomer Differentiation

Regioisomer AlternativeDiagnostic 1 H NMR Feature2D NOESY Marker (N-CH 3​ to Ring H)
3-Substituted C4-H present (~6.2 ppm). C5-H present (~7.3 ppm).Strong NOE between N-CH 3​ and C5-H.
4-Substituted C4-H absent . C3-H and C5-H present (~7.3-7.7 ppm).Strong NOE between N-CH 3​ and C5-H.
5-Substituted C4-H present (~6.2 ppm). C3-H present (~7.5 ppm).No/Weak NOE (C3-H is too distant from N-CH 3​ ).

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, raw data acquisition must be treated as a self-validating system. The following protocols integrate internal quality controls to prevent misassignment of pyrazole derivatives.

Figure 2: Self-validating experimental workflow for multinuclear NMR acquisition.

Protocol A: High-Resolution Multinuclear NMR Acquisition

Causality Focus: Precise shimming and internal referencing are critical because the J -coupling between pyrazole protons is exceptionally small (~2.0 Hz). Poor line shape will cause these doublets/triplets to collapse into broad singlets, destroying structural information.

  • Sample Preparation: Dissolve 15-20 mg of the purified 1-methylpyrazole derivative in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually tune and match the probe for 1 H and 13 C frequencies to maximize the quality factor (Q) of the RF coil.

  • Gradient Shimming (Self-Validation Step): Execute a 3D gradient shimming protocol. Validation Check: Acquire a preliminary 1-scan 1 H spectrum. Measure the full width at half maximum (FWHM) of the TMS peak. If FWHM > 0.5 Hz, repeat shimming.

  • 1D Acquisition:

    • Acquire the 1 H spectrum (16 scans, 2-second relaxation delay).

    • Acquire the 13 C{1H} decoupled spectrum (1024 scans, 2-second relaxation delay).

  • 2D Acquisition (Crucial for Regioisomers):

    • Acquire a 2D NOESY spectrum (mixing time: 300-500 ms). This specific mixing time is chosen to capture the through-space dipole-dipole interaction between the N-CH 3​ protons and the adjacent C5-H proton, which is the definitive test for differentiating 3-substituted from 5-substituted regioisomers.

    • Acquire a 1 H- 13 C HMBC to trace 3-bond correlations from the N-CH 3​ group to the C5 carbon.

Protocol B: FT-IR ATR Analysis

Causality Focus: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture absorption, which can obscure the critical 3100 cm −1 C-H stretching region.

  • Background Subtraction: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm −1 resolution) to eliminate atmospheric CO 2​ and water vapor interference.

  • Sample Application: Apply 1-2 mg of the neat compound (solid or liquid) directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition & Validation: Acquire the sample spectrum (32 scans). Validation Check: Ensure the baseline transmittance is >95% in non-absorbing regions. Verify the presence of the ~1550 cm −1 C=N stretch to confirm heterocycle integrity.

Conclusion

The differentiation of substituted 1-methyl-1H-pyrazole derivatives relies heavily on understanding the intrinsic electron density of the pyrazole ring. Because N-methylation breaks the symmetry of the heterocycle, C4 becomes a highly shielded, diagnostic reporter atom in both 1 H and 13 C NMR. By coupling 1D chemical shifts with 2D NOESY spatial correlations (specifically targeting the N-CH 3​ to C5-H interaction), researchers can establish a self-validating analytical framework that eliminates ambiguity in drug discovery pipelines.

References

  • National Center for Biotechnology Information. "1-Methylpyrazole." PubChem Compound Summary for CID 70255. Accessed March 18, 2026. URL:[Link]

  • Fruchier, A., Pellegrin, V., Claramunt, R. M., & Elguero, J. "1H, 13C and 15N NMR spectra of[1,2‐15N2]pyrazole derivatives." Magnetic Resonance in Chemistry, 22(7), 473-475 (1984). URL:[Link]

  • Schuster, I. I., Dyllick-Brenzinger, C., & Roberts, J. D. "Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles." The Journal of Organic Chemistry, 44(11), 1765-1769 (1979). URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide p...

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Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride (CAS No. 1251925-28-6), ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical's inherent properties.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the hazards associated with 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride is paramount. This compound, while a valuable research tool, possesses specific hazardous properties that dictate its handling and disposal requirements.

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of a chlorinated propyl group suggests that this compound should be treated as a chlorinated hydrocarbon, a class of chemicals with specific environmental and disposal considerations. Improper disposal, such as discarding in standard trash or pouring down the drain, is strictly prohibited due to the potential for environmental contamination[1].

Table 1: Hazard and Safety Summary for 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride

Hazard StatementGHS CodePrimary Concern
Harmful if swallowedH302Acute toxicity upon ingestion
Causes skin irritationH315Dermal irritation upon contact
Causes serious eye irritationH319Potential for significant eye damage
May cause respiratory irritationH335Irritation of the respiratory tract if inhaled
Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride in any capacity, including preparation for disposal.

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact[2].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation or puncture before use[2].

  • Body Protection: A laboratory coat or chemical-resistant apron should be worn to protect against skin contact. For larger quantities or in the event of a spill, a complete chemical-resistant suit may be necessary[2].

  • Respiratory Protection: All handling of this powdered substance should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator is required[2].

Spill Management: A Swift and Safe Response

In the event of a spill, a prompt and correct response is crucial to mitigate exposure and prevent environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust.

  • Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water, collecting all cleaning materials for disposal as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated until it is confirmed to be free of residual contamination.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride is that it must be treated as hazardous waste. The following protocol outlines the necessary steps for its proper disposal.

**dot graph "Disposal_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_On-Site" { label="On-Site Laboratory Procedures"; style="filled"; color="#FFFFFF";

}

subgraph "cluster_Off-Site" { label="Off-Site Disposal"; style="filled"; color="#FFFFFF";

}

D -> E [lhead="cluster_Off-Site", ltail="cluster_On-Site", label="Transfer of Custody", color="#5F6368"];

{rank=same; A; E;} } dot Figure 1: Disposal workflow for 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride.

  • Waste Identification and Segregation:

    • This compound must be classified as chlorinated hazardous chemical waste.

    • Do not mix this waste with non-hazardous waste or other incompatible chemical waste streams.

  • Containerization:

    • Place the waste material in a designated, robust, and sealable container that is compatible with the chemical.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride" and its CAS number "1251925-28-6".

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area must be secure, well-ventilated, and away from sources of ignition and incompatible materials such as strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the full chemical name and all available safety information, including the GHS hazard classifications.

  • Final Disposal Method:

    • The recommended method for the final disposal of chlorinated organic compounds is high-temperature incineration in a facility equipped with appropriate emission control systems[3][4]. This process ensures the complete destruction of the compound and prevents the release of harmful substances into the environment.

Regulatory Compliance

All disposal activities must be conducted in strict accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste in academic laboratories[5][6]. It is the responsibility of the waste generator to ensure full compliance with all applicable laws.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride, upholding their commitment to safety and environmental stewardship.

References

  • Disposal of Chlorinated Hydrocarbons through Incineration. Water Science and Technology. [Link]

  • Process for Disposal of Chlorinated Organic Residues. ACS Publications. [Link]

  • Burning Waste Chlorinated Hydrocarbons in a Cement Kiln. U.S. Environmental Protection Agency. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • 4-(3-chloropropyl)-1-methyl-1H-pyrazole — Chemical Substance Information. NextSDS. [Link]

  • Chlorinated hydrocarbon wastes. ACS Publications. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Burning Waste Chlorinated Hydrocarbons in a Cement Kiln. Government of Canada Publications. [Link]

  • Safety Data Sheet - 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride. Angene Chemical. [Link]

Sources

Handling

Personal protective equipment for handling 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride

Comprehensive Safety and Handling Guide: 4-(3-Chloropropyl)-1-methyl-1H-pyrazole hydrochloride As a Senior Application Scientist, I recognize that handling reactive intermediates requires more than just following a check...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 4-(3-Chloropropyl)-1-methyl-1H-pyrazole hydrochloride

As a Senior Application Scientist, I recognize that handling reactive intermediates requires more than just following a checklist; it requires a fundamental understanding of the chemical's mechanistic behavior. 4-(3-Chloropropyl)-1-methyl-1H-pyrazole hydrochloride is a critical building block in drug development, frequently utilized for introducing substituted pyrazole moieties into active pharmaceutical ingredients (APIs).

This guide provides a self-validating operational framework for handling this compound, ensuring that every safety protocol is grounded in the chemical's specific reactivity profile.

Executive Summary & Chemical Profile

Handling this compound requires strict adherence to barrier protocols due to its dual hazard profile: it acts as an alkylating agent (via the chloropropyl group) and generates acidic microenvironments upon moisture exposure (via the hydrochloride salt).

Table 1: Chemical & Quantitative Hazard Profile

PropertyValueReference
CAS Number 1251925-28-6[1]
Molecular Formula C7H12Cl2N2[2]
Molecular Weight 195.09 g/mol [2]
Physical Form Solid Powder[1]
Signal Word Warning[3]
Storage Temperature Ambient to 4°C (Desiccated)[1][2]

Hazard Causality and Scientific Rationale

Understanding the mechanism of toxicity is the first step in effective risk mitigation. The Globally Harmonized System (GHS) classifies this compound with specific [3], which are driven directly by its molecular structure:

  • H302 (Harmful if swallowed): Ingestion leads to severe gastrointestinal tract irritation. The pyrazole ring and alkyl chloride can induce systemic toxicity upon cellular absorption[3].

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The hydrochloride salt dissociates upon contact with physiological moisture (sweat, tears, mucosal membranes), forming localized, highly acidic microenvironments. Concurrently, the chloropropyl moiety can covalently bind to nucleophilic residues in skin proteins (alkylation), exacerbating tissue damage[3].

  • H335 (May cause respiratory irritation): Because this chemical is supplied as a fine powder[1], aerosolization poses a significant inhalation risk. Airborne particulates deposit acidic salts directly onto the sensitive respiratory epithelium, triggering acute inflammation[3].

Personal Protective Equipment (PPE) Matrix

To prevent exposure, a self-validating barrier system must be employed. Standard laboratory attire is insufficient. The following is mandatory for all operations involving this compound.

Table 2: PPE Requirements and Mechanistic Rationale

PPE CategorySpecificationScientific Rationale
Hand Protection Double-layered Nitrile gloves (min. 0.11 mm thickness).The chloropropyl group is an alkylating agent. Double-gloving ensures that if the outer layer is compromised by physical abrasion, the inner layer maintains an unbroken chemical barrier against dermal alkylation.
Eye Protection Tight-fitting chemical safety goggles.Standard safety glasses lack orbital seals. Goggles prevent airborne acidic dust from contacting the aqueous environment of the cornea, directly mitigating H319 risks[3].
Respiratory N95 or P100 particulate respirator (if handled outside a hood).Mitigates H335 by filtering fine solid particulates before they can deposit onto the respiratory tract[3].
Body Protection Flame-retardant, anti-static laboratory coat.Anti-static properties prevent the charged powder from adhering to the fabric, eliminating the risk of secondary exposure or transport outside the laboratory environment.

Operational Workflow & Handling Protocol

Protocol 1: Safe Dispensing and Weighing

  • Environmental Setup: Conduct all weighing inside a certified chemical fume hood calibrated to a face velocity of 80–100 feet per minute (fpm). This provides primary containment against aerosolized dust.

  • Static Mitigation: Use anti-static weigh boats and grounded spatulas. Causality: Friction during scooping generates static charge, causing the powder to violently repel and aerosolize, which drastically increases the risk of inhalation and environmental contamination.

  • Dispensing: Slowly transfer the powder[1]. Avoid rapid, sweeping movements that create turbulent air drafts within the hood.

  • Reaction Integration: Once weighed, seal the vessel before removing it from the fume hood. If transferring to a reaction flask, execute the transfer under an inert atmosphere (nitrogen or argon). Ambient moisture will slowly degrade the compound, releasing corrosive HCl gas over time.

Spill Management & Disposal Plan

Protocol 2: Spill Response and Decontamination

  • Evacuation & PPE: Immediately halt operations. The responder must don a P100 respirator, chemical goggles, and heavy-duty nitrile gloves before approaching the spill.

  • Dry Containment: Do NOT use water initially. Causality: Adding water will rapidly dissolve the hydrochloride salt, creating a highly mobile acidic solution that spreads the contamination and corrodes laboratory surfaces.

  • Absorption: Cover the solid spill with an inert, dry absorbent such as vermiculite or dry sand.

  • Collection: Use non-sparking, anti-static tools to sweep the mixture into a chemically compatible, sealable hazardous waste container.

  • Neutralization: Wipe the affected surface with a mildly basic solution (e.g., 1% Sodium Bicarbonate, NaHCO3) to neutralize residual acidic micro-particulates, followed by a thorough deionized (DI) water rinse.

  • Disposal: Label the container as "Hazardous Organic Solid Waste (Contains Chlorinated Pyrazole Hydrochloride)." Dispose of via EPA-compliant high-temperature incineration[3]. Strictly segregate this waste from strong bases to avoid violent, exothermic neutralization reactions.

Operational Workflow Diagram

Workflow A Chemical Storage (Desiccated, Ambient/4°C) B PPE Donning (Nitrile, Goggles, Lab Coat) A->B C Primary Containment (Chemical Fume Hood) B->C D Dispensing & Weighing (Minimize Dust Generation) C->D E Spill / Exposure Event D->E Accident F Decontamination & Neutralization D->F Standard Cleanup E->F G Waste Disposal (EPA-Compliant Incineration) F->G

Standard operational workflow and spill response for handling hazardous pyrazole hydrochloride powders.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride
Reactant of Route 2
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4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride
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